molecular formula C21H28N6O4S B020087 N-Desethylvardenafil CAS No. 448184-46-1

N-Desethylvardenafil

Numéro de catalogue: B020087
Numéro CAS: 448184-46-1
Poids moléculaire: 460.6 g/mol
Clé InChI: OKUKNGDVADFTHE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4S/c1-4-6-18-23-14(3)19-21(28)24-20(25-27(18)19)16-13-15(7-8-17(16)31-5-2)32(29,30)26-11-9-22-10-12-26/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUKNGDVADFTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475917
Record name 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448184-46-1
Record name N-Desethylvardenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYLVARDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEP2V4E7Q2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to N-Desethylvardenafil: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethylvardenafil is the major active metabolite of Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely used in the treatment of erectile dysfunction.[1][2] Formed through N-dealkylation of the piperazine moiety of Vardenafil, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, this compound itself exhibits inhibitory activity against PDE5 and contributes to the overall pharmacological effect of its parent compound.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, pharmacology, and medicinal chemistry.

Chemical Structure and Properties

This compound, with the IUPAC name 2-(2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][4][5][6]triazin-4(1H)-one, possesses a complex heterocyclic structure.[7] Its chemical formula is C₂₁H₂₈N₆O₄S.[7]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods.

PropertyValueReference(s)
IUPAC Name 2-(2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][4][5][6]triazin-4(1H)-one[7]
CAS Number 448184-46-1[7]
Molecular Formula C₂₁H₂₈N₆O₄S[7]
Molecular Weight 460.55 g/mol [6]
Appearance White to off-white solid[8]
Melting Point 101-103°C[8]
Solubility Soluble in Chloroform, Dichloromethane, DMSO, Methanol.[8] Soluble in DMF (30 mg/mL), DMSO (30 mg/mL), Ethanol (30 mg/mL), and Ethanol:PBS (pH 7.2) (1:4) (0.2 mg/mL).[9][8][9]
XLogP3 1.6[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 8[4]
Rotatable Bond Count 7[4]
Exact Mass 460.18927457 Da[4]
Topological Polar Surface Area 126 Ų[4]

Pharmacological Properties

Mechanism of Action: PDE5 Inhibition

Similar to its parent compound, this compound exerts its pharmacological effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the smooth muscle of the corpus cavernosum and pulmonary vasculature.[10] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[10] The inhibition of PDE5 by this compound leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This activation results in the phosphorylation of various downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[5] In the corpus cavernosum, this vasodilation increases blood flow, leading to penile erection upon sexual stimulation.

PDE5_Inhibition_Signaling_Pathway cluster_extracellular Extracellular Space Sexual_Stimulation Sexual Stimulation NO NO Sexual_Stimulation->NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts PKG PKG cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate GTP GTP GTP->sGC Relaxation Relaxation PKG->Relaxation Leads to GMP GMP PDE5->GMP Degrades to N_Desethylvardenafil N_Desethylvardenafil N_Desethylvardenafil->PDE5 Inhibits

Caption: PDE5 Inhibition Signaling Pathway.

Potency and Selectivity

This compound is a potent inhibitor of PDE5, although its in vitro inhibitory potency is approximately 28% that of the parent compound, Vardenafil.[2] Vardenafil has a reported IC50 for PDE5 of approximately 0.7 nM.[1] Based on this, the estimated IC50 for this compound would be in the low nanomolar range, approximately 2.5 nM. The selectivity profile of this compound for PDE5 over other phosphodiesterase isoforms is similar to that of Vardenafil.[2]

Metabolism

This compound is the primary circulating metabolite of Vardenafil.[2] The metabolic conversion occurs via N-dealkylation of the ethyl group from the piperazine ring, a reaction catalyzed predominantly by the cytochrome P450 isoform CYP3A4, with some contribution from CYP3A5.[2][3]

Vardenafil_Metabolism Vardenafil Vardenafil N_Desethylvardenafil This compound Vardenafil->N_Desethylvardenafil Metabolized by CYP3A4_CYP3A5 CYP3A4 / CYP3A5 (N-dealkylation) CYP3A4_CYP3A5->Vardenafil

Caption: Metabolic Conversion of Vardenafil.

Experimental Protocols

Synthesis

A generalized laboratory-scale synthesis can be conceptualized as follows:

  • Chlorosulfonation: 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][4][5][6]triazin-4-one is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, in an appropriate solvent like thionyl chloride, under controlled temperature conditions (e.g., 0-10°C) to form the corresponding sulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is then reacted with an excess of piperazine in a suitable solvent. The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude this compound is then purified using techniques such as column chromatography on silica gel.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantification and purity assessment of this compound. A general protocol would involve:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or 10 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at approximately 247 nm.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • Injection Volume: 10-20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for the structural elucidation and confirmation of this compound.

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition: Standard one-dimensional ¹H and ¹³C spectra are acquired. Two-dimensional techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.

Experimental_Workflow cluster_analysis Analysis Start Start Synthesis Synthesis of Crude This compound Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation Purity_Quantification Purity and Quantification Structural_Confirmation->Purity_Quantification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structural_Confirmation->NMR HPLC HPLC-UV/MS Purity_Quantification->HPLC End End NMR->End HPLC->End

Caption: General Experimental Workflow.

Conclusion

This compound, as the primary active metabolite of Vardenafil, plays a significant role in the overall therapeutic effect of the parent drug. Its potent inhibition of PDE5, coupled with a well-defined chemical structure and physicochemical properties, makes it an important molecule of study for researchers in drug metabolism, pharmacology, and medicinal chemistry. This technical guide provides a foundational understanding of this compound, offering valuable data and conceptual protocols to aid in further research and development endeavors.

References

Synthesis of N-Desethylvardenafil: A Technical Guide for Reference Standard Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethylvardenafil is a primary metabolite and a known impurity in the bulk synthesis of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. As a reference standard, this compound is crucial for the accurate identification, quantification, and control of impurities in Vardenafil drug substances and products, ensuring their quality, safety, and efficacy. This technical guide provides a comprehensive overview of a feasible synthesis route for this compound, intended to support researchers and professionals in the pharmaceutical industry.

Synthesis Pathway Overview

The most direct and logical synthetic approach to this compound mirrors the final step of the Vardenafil synthesis, with a key modification in the choice of the amine reactant. The general strategy involves the preparation of a key intermediate, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one, followed by its sulfonation and subsequent condensation with piperazine.

Synthesis_Pathway A 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H- imidazo[5,1-f][1,2,4]triazin-4-one B 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydro- imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonyl chloride A->B Sulfonation C This compound B->C Amidation reagent1 Chlorosulfonic Acid reagent1->B reagent2 Piperazine reagent2->C

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of this compound.

Step 1: Sulfonation of 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one

The initial step involves the sulfonation of the imidazotriazinone core to introduce the sulfonyl chloride group, which is a critical reactive site for the subsequent amidation.

Methodology:

  • In a clean, dry reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), charge 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][2][3]triazin-4-one.

  • Slowly add an excess of chlorosulfonic acid at a controlled temperature, typically between 0-5 °C, to manage the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for a specified period (e.g., 2-4 hours) to ensure complete conversion.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice and water.

  • The precipitated solid, 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1][2][3]triazin-2-yl)benzenesulfonyl chloride, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Amidation with Piperazine to Yield this compound

The final step is the coupling of the sulfonyl chloride intermediate with piperazine. The use of piperazine instead of N-ethylpiperazine is the defining step that leads to the formation of this compound.[3]

Methodology:

  • Dissolve the dried sulfonyl chloride intermediate in a suitable aprotic solvent, such as dichloromethane or acetonitrile, in a reaction vessel.

  • In a separate vessel, prepare a solution of piperazine, using a slight excess to ensure complete reaction of the sulfonyl chloride.

  • Slowly add the piperazine solution to the solution of the sulfonyl chloride intermediate at a controlled temperature, typically room temperature.

  • Stir the reaction mixture for a sufficient duration (e.g., 4-8 hours) until the reaction is complete, as monitored by TLC or HPLC.

  • After completion, the reaction mixture is typically washed with water to remove any excess piperazine and inorganic salts.

  • The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product is then purified by a suitable technique, such as recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography on silica gel to obtain the this compound reference standard of high purity.

Data Presentation

The following table summarizes the key chemical and physical properties of this compound.

ParameterValueReference
Chemical Name 2-[2-ethoxy-5-(1-piperazinylsulfonyl)phenyl]-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one[4][5]
CAS Number 448184-46-1[4][5]
Molecular Formula C₂₁H₂₈N₆O₄S[4][6]
Molecular Weight 460.55 g/mol [6][7]
Appearance Solid-
Purity ≥95% (typical for reference standards)[7]

Experimental Workflow Visualization

The logical flow of the synthesis and purification process is illustrated in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start Materials: - Imidazotriazinone - Chlorosulfonic Acid - Piperazine sulfonation Step 1: Sulfonation start->sulfonation amidation Step 2: Amidation sulfonation->amidation workup Aqueous Workup amidation->workup purify Recrystallization or Column Chromatography workup->purify analysis Characterization: - HPLC - MS - NMR purify->analysis end This compound Reference Standard analysis->end

Caption: Overall workflow for this compound synthesis.

Conclusion

This technical guide outlines a robust and reproducible synthesis route for the preparation of this compound reference standard. By following the detailed experimental protocols and utilizing the provided data, researchers and drug development professionals can effectively produce this critical compound for analytical and quality control purposes in the pharmaceutical industry. The synthesis is based on established chemical principles and is adaptable for laboratory-scale production. The purity of the final product should be rigorously assessed by appropriate analytical techniques to ensure its suitability as a reference standard.

References

N-Desethylvardenafil: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethylvardenafil is the major active metabolite of Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely used in the treatment of erectile dysfunction. Formed through the metabolic action of cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, this compound itself exhibits inhibitory activity against PDE5 and contributes to the overall pharmacological effect of its parent compound. This technical guide provides a detailed overview of the core physicochemical properties, analytical methodologies, and relevant biological pathways associated with this compound.

Core Data Summary

A compilation of the fundamental physicochemical and pharmacokinetic properties of this compound is presented below for easy reference and comparison.

ParameterValueReference
CAS Number 448184-46-1[1][2][3]
Molecular Formula C₂₁H₂₈N₆O₄S[1][2][3]
Molecular Weight 460.55 g/mol [3]
Appearance White to Off-White Solid
Elimination Half-Life (t½) Approximately 4-5 hours

Experimental Protocols

Detailed methodologies for the analysis and study of this compound are crucial for researchers in this field. Below are key experimental protocols.

Quantification of this compound in Human Plasma by LC-MS/MS

This method allows for the sensitive and specific determination of this compound concentrations in a biological matrix.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.25 mL of human plasma, add an internal standard (e.g., sildenafil).

  • Perform liquid-liquid extraction using 1 mL of ethyl acetate.

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: Luna C18 (50 mm x 2.0 mm, 3 µm) or equivalent.

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 5.0) and acetonitrile (10:90, v/v).

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Total Run Time: 2 minutes.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • Mass Transitions:

    • Vardenafil: m/z 489.1 → 151.2

    • This compound: m/z 460.9 → 151.2

    • Sildenafil (Internal Standard): m/z 475.3 → 100.1

4. Calibration and Quantification:

  • The method is linear over a concentration range of 0.5-200 ng/mL.

  • The lower limit of quantification (LLOQ) is 0.5 ng/mL for this compound.

In Vitro Phosphodiesterase 5 (PDE5) Inhibition Assay

This fluorescence-based assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the PDE5 enzyme.

1. Principle: The assay quantifies the amount of 5'-GMP produced from the hydrolysis of a fluorescently labeled cGMP analog by the PDE5 enzyme. The presence of a competitive inhibitor, such as this compound, will decrease the rate of hydrolysis, leading to a reduction in the fluorescent signal.

2. Materials and Reagents:

  • Recombinant human PDE5A1 enzyme.

  • Fluorescein-labeled cGMP (FAM-cGMP) substrate.

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

  • Test compound (this compound) dissolved in DMSO.

  • 96-well microplates (black, flat-bottom).

  • Fluorescence plate reader.

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Reaction Setup: In a 96-well plate, add the Assay Buffer, test compound dilutions (ensuring the final DMSO concentration is ≤1%), and the pre-diluted recombinant PDE5A1 enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Add the FAM-cGMP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Detection: Measure the fluorescence signal using a plate reader. The specific detection method will depend on the assay format (e.g., fluorescence polarization or fluorescence intensity).

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without any inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Signaling Pathways and Workflows

The pharmacological effect of this compound, like its parent compound Vardenafil, is mediated through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.

Vardenafil Metabolism Workflow

The metabolic conversion of Vardenafil to its active metabolite, this compound, is a critical step in its overall pharmacological profile.

G Vardenafil Vardenafil CYP3A4_3A5 CYP3A4 / CYP3A5 (Hepatic Metabolism) Vardenafil->CYP3A4_3A5 N-dealkylation NDesethylvardenafil This compound (Active Metabolite) CYP3A4_3A5->NDesethylvardenafil

Metabolic conversion of Vardenafil.

NO/cGMP Signaling Pathway and PDE5 Inhibition

This compound exerts its effect by inhibiting PDE5, thereby enhancing the downstream effects of the NO/cGMP pathway.

G cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP to GTP GTP Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to PDE5 PDE5 cGMP->PDE5 Hydrolyzed by GMP 5'-GMP (Inactive) PDE5->GMP NDesethylvardenafil This compound NDesethylvardenafil->PDE5 Inhibits

Mechanism of PDE5 inhibition.

Conclusion

This compound is a pharmacologically active metabolite that plays a significant role in the therapeutic effects of Vardenafil. A thorough understanding of its properties, analytical methods, and mechanism of action is essential for researchers and professionals involved in the development and study of PDE5 inhibitors. The information and protocols provided in this guide serve as a valuable resource for advancing research in this area.

References

Pharmacological Profile of N-Desethylvardenafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethylvardenafil, also known as M1, is the major and pharmacologically active metabolite of vardenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction.[1][2] This document provides a comprehensive technical overview of the pharmacological profile of this compound, synthesizing available data on its mechanism of action, in vitro potency and selectivity, pharmacokinetic properties, and relevant experimental methodologies. All quantitative data are presented in structured tables for clarity and comparative analysis.

Chemical and Physicochemical Properties

This compound is formed via N-de-ethylation of the piperazine moiety of vardenafil, a metabolic conversion primarily mediated by cytochrome P450 (CYP) isoforms 3A4 and 3A5.[3][4]

PropertyValueReference(s)
IUPAC Name 2-(2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1][5][6]triazin-4-one[6]
CAS Number 448184-46-1[3][4]
Molecular Formula C₂₁H₂₈N₆O₄S[3][4]
Molecular Weight 460.6 g/mol [6]
Solubility Soluble in DMSO, DMF, and Ethanol.[4]
pKa No experimentally determined data available. Predicted using computational models.
logP No experimentally determined data available. Predicted using computational models.

Pharmacology

Mechanism of Action

Similar to its parent compound, this compound is a competitive inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, including the corpus cavernosum of the penis. Inhibition of PDE5 by this compound leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[1]

cluster_0 Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP → cGMP sGC_Activation->GTP_to_cGMP cGMP Increased cGMP GTP_to_cGMP->cGMP Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation PDE5 PDE5 cGMP->PDE5 degradation GMP GMP (inactive) PDE5->GMP N_Desethylvardenafil This compound N_Desethylvardenafil->PDE5 inhibition

cGMP Signaling Pathway and Inhibition by this compound.
In Vitro Potency and Selectivity

This compound exhibits significant inhibitory activity against PDE5, although it is less potent than its parent compound, vardenafil. Its in vitro potency for PDE5 is reported to be approximately 28% of that of vardenafil, which corresponds to being about four times less potent.[1][2] The phosphodiesterase selectivity profile of this compound is noted to be similar to that of vardenafil.[1] The following table provides the known IC50 value for vardenafil against various PDE isoforms and the inferred IC50 values for this compound based on the reported relative potency.

PDE IsoformVardenafil IC₅₀ (nM)This compound IC₅₀ (nM) (Inferred)Selectivity Ratio (Inferred vs. PDE5)Reference(s)
PDE5 0.7~2.51[1]
PDE1 180~643~257[1]
PDE2 >1000>3571>1428[1]
PDE3 >1000>3571>1428[1]
PDE4 >1000>3571>1428[1]
PDE6 11~39~16[1]
PDE11 ~9300~33214~13286[7][8]

Note: Inferred IC₅₀ values for this compound are calculated assuming a 3.57-fold lower potency (1/0.28) compared to vardenafil. These are estimations and may not reflect experimentally determined values.

Off-Target Profile

There is no publicly available data from comprehensive off-target binding screens (e.g., receptor panels) for this compound. Such studies are typically conducted during drug development to assess potential side effects, but the results for metabolites are often not published.

Pharmacokinetics

This compound is the major circulating metabolite of vardenafil, with plasma concentrations reaching approximately 26% of the parent compound.[1] Both vardenafil and this compound have a similar elimination half-life of about 4-5 hours.[2]

ParameterVardenafilThis compound
Tₘₐₓ (hr) 1.0 (0.5 - 2.0)1.0 (0.5 - 4.0)
Cₘₐₓ (µg/L) 18.02 ± 5.374.38 ± 1.25
AUC (µg·h/L) 67.43 ± 20.3321.05 ± 6.01
t₁/₂ (hr) 4.4 ± 0.94.2 ± 0.8

Data from a single-dose study in healthy Korean volunteers. Values are presented as mean ± SD or median (range).

Vardenafil Vardenafil Metabolism Hepatic Metabolism (N-de-ethylation) Vardenafil->Metabolism N_Desethylvardenafil This compound (M1) Metabolism->N_Desethylvardenafil Enzymes CYP3A4, CYP3A5 Enzymes->Metabolism

Metabolic Pathway of Vardenafil to this compound.

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of a compound against PDE5, based on a fluorescence polarization (FP) assay.

PDE5 Inhibition Assay (Fluorescence Polarization)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human recombinant PDE5A1.

Principle: This homogeneous assay measures the hydrolysis of a fluorescently labeled cGMP substrate (e.g., cGMP-FAM) by PDE5. When the cyclic bond is hydrolyzed, the resulting GMP-FAM binds to a larger binding agent, causing a decrease in its rotational speed and thus an increase in fluorescence polarization. An inhibitor will prevent this conversion, resulting in a low polarization signal.

Materials and Reagents:

  • Purified recombinant human PDE5A1

  • FAM-Cyclic-3',5'-GMP (fluorescent substrate)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)

  • Binding Agent (phosphate-binding nanoparticles)

  • This compound (test compound)

  • Vardenafil or Sildenafil (positive control inhibitor)

  • DMSO (for compound dilution)

  • 96-well black, low-volume microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute further in PDE Assay Buffer to the desired final concentrations.

  • Assay Plate Setup: Add the diluted test compound, positive control, and a vehicle control (DMSO in assay buffer) to the appropriate wells of the 96-well plate.

  • Enzyme Addition: Add the diluted PDE5A1 enzyme solution to all wells except for a "no enzyme" blank.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add the FAM-Cyclic-3',5'-GMP substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C. The incubation time should be optimized to ensure the reaction remains within the linear range.

  • Reaction Termination: Add the Binding Agent to all wells to stop the reaction and allow for the binding of the hydrolyzed substrate.

  • Final Incubation: Incubate for 30 minutes at room temperature to allow the binding to stabilize.

  • Data Acquisition: Read the fluorescence polarization (in mP units) on a compatible microplate reader.

Data Analysis:

  • Calculate the percentage of PDE5 inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

cluster_0 Assay Workflow Prep Prepare Reagents (Enzyme, Substrate, Compound) Dispense Dispense Compound/Controls to Microplate Prep->Dispense Add_Enzyme Add PDE5 Enzyme Dispense->Add_Enzyme Pre_Incubate Incubate (15 min, RT) (Inhibitor Binding) Add_Enzyme->Pre_Incubate Add_Substrate Add FAM-cGMP Substrate (Initiate Reaction) Pre_Incubate->Add_Substrate Incubate_37 Incubate (30-60 min, 37°C) Add_Substrate->Incubate_37 Add_Binder Add Binding Agent (Stop Reaction) Incubate_37->Add_Binder Incubate_RT Incubate (30 min, RT) Add_Binder->Incubate_RT Read_FP Read Fluorescence Polarization (mP) Incubate_RT->Read_FP Analyze Calculate % Inhibition and Determine IC₅₀ Read_FP->Analyze

Experimental Workflow for a PDE5 Inhibition FP Assay.

Conclusion

This compound is the principal active metabolite of vardenafil, contributing to the overall pharmacological effect of the parent drug. It is a potent inhibitor of PDE5, albeit with a lower potency than vardenafil itself. Its pharmacokinetic profile is characterized by a half-life similar to vardenafil, indicating a sustained presence in circulation. While its PDE selectivity profile is understood to be similar to vardenafil, a lack of publicly available, direct experimental data on its activity against other PDE isoforms and off-target proteins warrants further investigation for a complete characterization. The methodologies outlined in this guide provide a framework for the continued study of this and other related compounds.

References

The In Vitro Transformation of Vardenafil to N-Desethylvardenafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, to its primary active metabolite, N-desethylvardenafil. The document details the key cytochrome P450 enzymes involved, presents quantitative kinetic data, and outlines the experimental protocols for studying this metabolic conversion.

Introduction

Vardenafil is primarily metabolized in the liver, with the N-deethylation at the piperazine moiety being the principal metabolic pathway. This reaction yields this compound (M1), which is also pharmacologically active, though to a lesser extent than the parent compound.[1][2] Understanding the in vitro kinetics of this transformation is crucial for predicting in vivo pharmacokinetics, assessing potential drug-drug interactions, and understanding interindividual variability in patient response.

The Metabolic Pathway of Vardenafil to this compound

The conversion of vardenafil to this compound is an oxidative reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[3][4][5]

Vardenafil Vardenafil NDesethylvardenafil NDesethylvardenafil Vardenafil->NDesethylvardenafil N-deethylation CYP3A4 CYP3A4 CYP3A4->Vardenafil CYP3A5 CYP3A5 CYP3A5->Vardenafil CYP2C9 CYP2C9 CYP2C9->Vardenafil

Vardenafil N-deethylation pathway.

Key Enzymes in Vardenafil Metabolism

In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have identified the following isoforms as being involved in the N-deethylation of vardenafil:

  • CYP3A4: This is the principal enzyme responsible for the metabolism of vardenafil.[3][4][5] Its high abundance in the human liver makes it a major determinant of vardenafil clearance.

  • CYP3A5: This isoform also significantly contributes to vardenafil metabolism.[6][7] The catalytic efficiency of recombinant CYP3A5 for vardenafil N-deethylation has been reported to be approximately 3.2-fold higher than that of recombinant CYP3A4.[6][7] Genetic polymorphisms in the CYP3A5 gene can lead to interindividual differences in vardenafil disposition.[6][8]

  • CYP2C9: This enzyme plays a minor role in the metabolism of vardenafil.[4]

Quantitative Metabolic Data

The following table summarizes the kinetic parameters for the formation of this compound from vardenafil in in vitro systems.

Enzyme SystemEnzymeApparent Km (μM)Vmax (nmol/min/mg protein)Intrinsic Clearance (Clint = Vmax/Km)Reference
Recombinant CYPrCYP3A4Not explicitly statedNot explicitly statedLower than rCYP3A5[6][7]
Recombinant CYPrCYP3A5Not explicitly statedNot explicitly stated~3.2-fold higher than rCYP3A4[6][7]

Note: Specific Km and Vmax values were not available in the reviewed literature, but the relative catalytic efficiencies were reported.

Experimental Protocols

The following sections detail generalized protocols for studying the in vitro metabolism of vardenafil.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to determine the rate of this compound formation in a pooled HLM system.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate Vardenafil_sol Vardenafil Stock Solution Vardenafil_sol->Incubate NADPH_sol NADPH Cofactor Solution NADPH_sol->Incubate Buffer Phosphate Buffer Buffer->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Time points Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Workflow for HLM metabolism study.

Materials:

  • Pooled human liver microsomes (e.g., 0.5 mg/mL final concentration)[9][10]

  • Vardenafil

  • This compound (for analytical standard)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other quenching solvent)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation: Prepare a stock solution of vardenafil in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is low, <0.2%).[11]

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and vardenafil at various concentrations to determine kinetic parameters. Pre-incubate the mixture at 37°C.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Course: Incubate the mixture at 37°C. At designated time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination: Immediately stop the reaction by adding the aliquot to a tube containing a quenching solvent (e.g., ice-cold acetonitrile). This will precipitate the microsomal proteins.

  • Sample Preparation for Analysis: Vortex the quenched samples and then centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the formation of this compound.

In Vitro Metabolism using Recombinant CYP Enzymes

This protocol is used to identify the specific CYP isoforms responsible for vardenafil metabolism.

Materials:

  • Recombinant human CYP enzymes (e.g., rCYP3A4, rCYP3A5, rCYP2C9) expressed in a suitable system (e.g., insect cells).[9][12]

  • Cytochrome P450 reductase

  • Liposomes

  • Other materials as listed in the HLM protocol.

Procedure:

  • Incubation Setup: The procedure is similar to the HLM protocol, but instead of HLMs, individual recombinant CYP enzymes are used.

  • Reaction Components: Each incubation will contain a specific recombinant CYP isoform, cytochrome P450 reductase, liposomes, buffer, vardenafil, and the NADPH regenerating system.

  • Data Analysis: The rate of this compound formation is measured for each CYP isoform to determine the relative contribution of each enzyme to vardenafil metabolism.

Analytical Method: HPLC-MS/MS

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the sensitive and specific quantification of vardenafil and this compound.

Typical Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Agilent Zorbax Bonus-RP C18, 250x4.6 mm, 5 µm).[13]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[13][14][15]

  • Flow Rate: Typically in the range of 0.2-1.0 mL/min.[13][14]

  • Column Temperature: Maintained at a constant temperature (e.g., 35-40°C).[15][16]

Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor ion to product ion transitions for both vardenafil, this compound, and the internal standard.

Conclusion

The in vitro metabolism of vardenafil to this compound is primarily mediated by CYP3A4 and CYP3A5. The experimental protocols outlined in this guide provide a framework for researchers to investigate the kinetics of this metabolic pathway, identify the contributing enzymes, and assess potential drug-drug interactions. A thorough understanding of these in vitro processes is fundamental to the successful development and clinical application of vardenafil.

References

An In-Depth Technical Guide on the Discovery and Initial Characterization of N-Desethylvardenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethylvardenafil has been identified as the principal and most pharmacologically active metabolite of vardenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction.[1][2] The discovery and characterization of this metabolite are crucial for a comprehensive understanding of vardenafil's overall clinical efficacy, safety profile, and pharmacokinetic behavior. This technical guide provides a detailed overview of the initial characterization of this compound, including its pharmacological activity, pharmacokinetic profile, and the analytical methodologies employed for its quantification.

Pharmacological Characterization

Primary Pharmacological Activity: PDE5 Inhibition

This compound, also referred to as M1, exerts its pharmacological effect through the inhibition of phosphodiesterase type 5 (PDE5), the same mechanism of action as its parent compound, vardenafil.[1][2]

In Vitro Potency:

Initial characterization of this compound's inhibitory activity against PDE5 revealed it to be a potent inhibitor, albeit less so than vardenafil. Clinical pharmacology reviews by the U.S. Food and Drug Administration (FDA) indicate that this compound has an in vitro inhibitory potency for PDE5 that is approximately 28% of that of vardenafil.[3] Another source describes it as being about four times less potent than the parent compound.[4] Despite this reduced potency, it is considered the most active of vardenafil's metabolites.[1][2] this compound is estimated to contribute approximately 7% to the total pharmacological activity of vardenafil following oral administration.[3][4]

While a specific IC50 value for this compound is not consistently reported in the public domain, an analog, N-Desethyl-N-methyl vardenafil, has been shown to inhibit PDE5 with an IC50 of 0.14 μM.[5]

Table 1: Comparative In Vitro PDE5 Inhibitory Potency

CompoundRelative Potency vs. VardenafilReference(s)
This compound (M1) ~28% (four-fold less potent)[3][4]
Vardenafil 100%-
Signaling Pathway

This compound, as a PDE5 inhibitor, modulates the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting PDE5, it prevents the degradation of cGMP, leading to its accumulation in the corpus cavernosum. Elevated cGMP levels activate protein kinase G (PKG), which in turn leads to the relaxation of smooth muscle and vasodilation, facilitating penile erection in the presence of sexual stimulation.

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Hydrolyzes NDV This compound NDV->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: this compound's mechanism of action in the NO/cGMP pathway.

Metabolism and Pharmacokinetics

Formation

This compound is the product of the N-deethylation of vardenafil's piperazine ring. This metabolic conversion is primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP3A5.[6]

Pharmacokinetic Profile

Following oral administration of vardenafil, this compound is the major circulating metabolite.[2] A pharmacokinetic study in healthy Korean male volunteers provided the following key parameters for this compound after a single oral dose of 20 mg vardenafil.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers

ParameterValue (Mean ± SD)Unit
Cmax 5.4 ± 1.8ng/mL
Tmax 1.1 ± 0.5h
AUCt 25.1 ± 7.9ng·h/mL
t1/2 4.2 ± 0.8h
(Data from a study in healthy Korean volunteers after a single 20 mg oral dose of vardenafil)

The elimination half-life of both vardenafil and this compound is approximately 4-5 hours.[2] Vardenafil and its metabolites are primarily excreted in the feces.[2][3]

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of vardenafil and this compound in human plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 0.25 mL aliquot of human plasma, add an internal standard (e.g., sildenafil).

  • Perform liquid-liquid extraction with 1 mL of ethyl acetate.

  • Vortex mix and centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: Luna C18 (50 mm x 2.0 mm, 3 µm) or equivalent.

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 5.0) and acetonitrile (10:90, v/v).

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • Mass Transitions:

    • This compound: m/z 460.9 → 151.2

    • Vardenafil: m/z 489.1 → 151.2

    • Internal Standard (Sildenafil): m/z 475.3 → 100.1

4. Method Validation:

  • The assay demonstrated linearity over a concentration range of 0.5-200 ng/mL with a lower limit of quantification (LLOQ) of 0.5 ng/mL for both analytes.[1]

  • Precision was reported with a coefficient of variation less than 13.6%, and accuracy was greater than 93.1%.[1]

Plasma Plasma Sample (0.25 mL) IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction (Ethyl Acetate) IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+, SRM) LC->MS Quant Quantification MS->Quant

Caption: Workflow for the LC-MS/MS quantification of this compound.

In Vitro PDE5 Inhibition Assay (General Protocol)

While a specific protocol for this compound is not detailed in the available literature, a general fluorescence polarization (FP) assay is commonly used to determine the IC50 of PDE5 inhibitors.

1. Reagents:

  • Purified recombinant human PDE5A1 enzyme.

  • Fluorescently labeled cGMP substrate (e.g., cGMP-FAM).

  • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Binding agent (phosphate-binding nanoparticles).

  • This compound (test compound) and a known PDE5 inhibitor (positive control, e.g., vardenafil).

  • DMSO for compound dilution.

  • 96-well microplate.

2. Procedure:

  • Prepare serial dilutions of this compound and the positive control in assay buffer.

  • Add the diluted compounds or vehicle control (DMSO) to the wells of the microplate.

  • Add the PDE5A1 enzyme solution to all wells except the negative control.

  • Incubate to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorescent cGMP substrate.

  • Incubate at 37°C.

  • Stop the reaction by adding the binding agent.

  • Read the fluorescence polarization on a microplate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each concentration of this compound.

  • Fit the data to a dose-response curve to determine the IC50 value.

Synthesis and Availability

This compound is primarily formed through in vivo metabolism of vardenafil. For research purposes, it is available as a reference standard from various chemical suppliers. The synthesis of vardenafil itself involves a multi-step process, and the synthesis of this compound as a reference material would likely involve a similar synthetic route with modification of the final amidation step, using piperazine instead of N-ethylpiperazine.

Conclusion

This compound is a key metabolite of vardenafil that contributes to its overall pharmacological effect through the inhibition of PDE5. Its initial characterization has provided valuable insights into its potency and pharmacokinetic profile. The availability of validated analytical methods allows for its accurate quantification in biological matrices, which is essential for further clinical and preclinical research. Future studies could focus on a more precise determination of its PDE isoform selectivity and an in-depth investigation of its potential for further metabolism, such as glucuronidation. This knowledge will contribute to a more complete understanding of vardenafil's disposition and action in the body.

References

N-Desethylvardenafil: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-Desethylvardenafil, the primary active metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, Vardenafil.[1][2][3] Understanding the solubility of this compound is critical for researchers in various stages of drug development, from early discovery and formulation to preclinical and clinical studies. This document compiles available solubility data, outlines standard experimental protocols for its determination, and illustrates relevant biological pathways.

Physicochemical Properties

This compound is formed through the N-dealkylation of Vardenafil, a process primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[2][4] It retains a phosphodiesterase selectivity profile similar to its parent compound.[2]

PropertyValueSource
IUPAC Name 2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][5][6]triazin-4-one[5][7]
CAS Number 448184-46-1[1][4][6]
Molecular Formula C₂₁H₂₈N₆O₄S[1][4][6]
Molecular Weight 460.6 g/mol [4][5]
Form White to off-white crystalline solid[1][4]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and formulation possibilities. Below is a summary of the known solubility of this compound in various solvents.

2.1. Quantitative Solubility Data

The following table summarizes the quantitative solubility data available for this compound.

Solvent SystemConcentration (mg/mL)
Dimethylformamide (DMF)30
Dimethyl sulfoxide (DMSO)30
Ethanol30
Ethanol:PBS (pH 7.2) (1:4)0.2
Data sourced from Cayman Chemical product information sheet.[4]

2.2. Qualitative Solubility Data

In addition to the quantitative data, this compound has been reported to be soluble in the following organic solvents:

  • Chloroform[1]

  • Dichloromethane[1]

  • Methanol[1]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, standard methodologies are widely used in pharmaceutical sciences. The two primary types of solubility measurements are kinetic and thermodynamic.[8][9][10]

3.1. Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium or thermodynamic solubility.[9]

Objective: To determine the saturation concentration of a compound in a solvent at equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid is necessary to ensure a saturated solution is formed.[9]

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[10]

  • Separation: Separate the undissolved solid from the solution. This is typically achieved through centrifugation followed by filtration using a chemically inert filter (e.g., PTFE) that does not absorb the compound.

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Calculation: Calculate the original concentration in the saturated solution based on the dilution factor to determine the solubility.

3.2. Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of compounds that are first dissolved in a strong organic solvent like DMSO.[8][10]

Objective: To determine the concentration at which a compound precipitates when a concentrated stock solution (in an organic solvent) is added to an aqueous buffer.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: Add small aliquots of the DMSO stock solution to a multi-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS).

  • Precipitation Detection: Allow the plate to incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours). The formation of a precipitate is detected by nephelometry (light scattering) or UV-Vis spectroscopy by measuring the absorbance at a specific wavelength.[8]

  • Solubility Determination: The kinetic solubility is defined as the concentration in the well just before precipitation is observed.

The following diagram illustrates a general workflow for determining kinetic solubility.

G cluster_workflow Kinetic Solubility Experimental Workflow A Prepare high-concentration stock solution in DMSO B Add stock solution to aqueous buffer in multi-well plate A->B C Incubate at controlled temperature B->C D Detect precipitation (e.g., Nephelometry, UV-Vis) C->D E Quantify concentration in non-precipitated wells (HPLC/LC-MS) D->E F Determine kinetic solubility value E->F

Figure 1: A generalized workflow for kinetic solubility determination.

Relevant Biological Pathways

4.1. Metabolic Pathway of Vardenafil

This compound is the major circulating and pharmacologically active metabolite of Vardenafil.[2][3] Its formation is a key step in the metabolism of the parent drug.

G cluster_pathway Metabolic Conversion of Vardenafil Vardenafil Vardenafil Metabolite This compound (Active Metabolite) Vardenafil->Metabolite  N-Desethylation Enzymes CYP3A4 / CYP3A5 (Liver) Enzymes->Vardenafil

Figure 2: Metabolic pathway from Vardenafil to this compound.

4.2. PDE5 Inhibition Signaling Pathway

Like its parent compound, this compound acts as a potent inhibitor of phosphodiesterase type 5 (PDE5).[2] This enzyme is responsible for degrading cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[2][11]

G cluster_pathway Mechanism of Action: PDE5 Inhibition NO Nitric Oxide (NO) (from nerve endings) GC Guanylate Cyclase (GC) NO->GC Activates GTP GTP cGMP cGMP GTP->cGMP Converts  catalyzed by GC Relax Smooth Muscle Relaxation (Vasodilation) cGMP->Relax Inactive 5'-GMP (Inactive) cGMP->Inactive Degrades  catalyzed by PDE5 PDE5 PDE5 Enzyme Inhibitor This compound Inhibitor->PDE5 Inhibits

Figure 3: The cGMP signaling pathway and the inhibitory action of this compound.

References

N-Desethylvardenafil: A Technical Whitepaper on its Pharmacological Profile and Potential Therapeutic Contributions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desethylvardenafil is the principal active metabolite of vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely prescribed for erectile dysfunction. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its pharmacological properties, pharmacokinetic profile, and its contribution to the therapeutic effects of its parent compound. While direct therapeutic applications of this compound as a standalone agent have not been extensively investigated, this document synthesizes the available preclinical and clinical data to offer insights for researchers and professionals in drug development. All quantitative data are presented in structured tables, and key physiological and experimental processes are visualized through detailed diagrams.

Introduction

Vardenafil, a highly selective phosphodiesterase type 5 (PDE5) inhibitor, is an established therapeutic for the treatment of erectile dysfunction.[1][2] Upon administration, vardenafil is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, into several metabolites.[3][4] The most significant of these is this compound, also known as M1, which is formed through the desethylation of the piperazine moiety of vardenafil.[1][3][5] this compound is not an inert byproduct; it is an active metabolite that exhibits a pharmacological profile similar to its parent compound and contributes to the overall therapeutic effect.[3][5] This whitepaper will delve into the known characteristics of this compound, providing a technical resource for the scientific community.

Pharmacological Profile

The primary mechanism of action for this compound, like vardenafil, is the inhibition of PDE5.[5] PDE5 is the key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[5] By inhibiting PDE5, this compound allows for the accumulation of cGMP, leading to smooth muscle relaxation, increased blood flow, and penile erection in the presence of sexual stimulation.[5]

In Vitro Potency

This compound has been demonstrated to be a potent inhibitor of PDE5 in in vitro assays.[3][5] While it is less potent than its parent compound, its inhibitory activity is significant.

CompoundIn Vitro PDE5 Inhibitory Potency (Relative to Vardenafil)
Vardenafil100%
This compound28%[3][5]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are crucial to understanding its contribution to the overall activity of vardenafil.

Absorption and Metabolism

This compound is formed from the metabolism of vardenafil by hepatic enzymes, predominantly CYP3A4.[1][3]

Plasma Concentration and Half-Life

Following oral administration of vardenafil, this compound is the major circulating metabolite.[3][5]

ParameterValue
Plasma Concentration (relative to Vardenafil)Approximately 26%[3][5]
Terminal Half-LifeApproximately 4-5 hours[1][3]
Protein BindingApproximately 95%[3]
Contribution to Pharmacological Activity

Based on its plasma concentration and in vitro potency, this compound is estimated to contribute approximately 7% of the total pharmacological activity of vardenafil.[3][6]

Experimental Protocols

The characterization of this compound has been achieved through various experimental methodologies.

In Vitro PDE5 Inhibition Assay

Objective: To determine the inhibitory potency of this compound on the PDE5 enzyme.

Methodology:

  • Enzyme Preparation: Recombinant human PDE5 is purified from a suitable expression system (e.g., Sf9 insect cells).

  • Substrate: Radiolabeled cGMP ([³H]cGMP) is used as the substrate.

  • Assay Buffer: A buffer solution containing Tris-HCl, MgCl₂, and other necessary cofactors is prepared.

  • Incubation: Various concentrations of this compound are incubated with the PDE5 enzyme and [³H]cGMP at 37°C for a defined period.

  • Termination: The reaction is terminated by the addition of a stop solution, often containing a nonspecific phosphodiesterase inhibitor like IBMX.

  • Separation: The product of the enzymatic reaction, [³H]5'-GMP, is separated from the unreacted [³H]cGMP using techniques such as anion-exchange chromatography or scintillation proximity assay.

  • Quantification: The amount of [³H]5'-GMP is quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pharmacokinetic Studies in Humans

Objective: To determine the plasma concentration and other pharmacokinetic parameters of this compound following oral administration of vardenafil.

Methodology:

  • Study Design: A clinical trial is conducted with healthy human volunteers. The study is typically a randomized, single-dose or multiple-dose, crossover or parallel-group design.

  • Drug Administration: A specified dose of vardenafil is administered orally to the subjects.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.

  • Plasma Separation: Plasma is separated from the whole blood by centrifugation.

  • Sample Analysis: The concentrations of both vardenafil and this compound in the plasma samples are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (terminal half-life).

Signaling Pathways and Metabolic Workflow

The following diagrams illustrate the key pathways involving this compound.

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) (from sexual stimulation) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP Cyclic GMP (cGMP) sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 degraded by Relaxation Smooth Muscle Relaxation cGMP->Relaxation promotes GMP 5'-GMP (inactive) PDE5->GMP Erection Penile Erection Relaxation->Erection Vardenafil Vardenafil & This compound Vardenafil->PDE5 inhibits

Figure 1: Mechanism of action of this compound via PDE5 inhibition.

Vardenafil_Metabolism Vardenafil Vardenafil Metabolism Hepatic Metabolism (Desethylation) Vardenafil->Metabolism NDesethylvardenafil This compound (M1) Metabolism->NDesethylvardenafil CYP CYP3A4, CYP3A5 CYP->Metabolism catalyzes

Figure 2: Metabolic pathway of Vardenafil to this compound.

Potential Therapeutic Effects and Future Directions

Currently, there is a lack of dedicated research into the therapeutic effects of this compound as an independent pharmacological agent. Its known effects are intrinsically linked to its role as a metabolite of vardenafil in the treatment of erectile dysfunction.

The data suggests that this compound's contribution to the overall efficacy of vardenafil is modest but present. Future research could explore several avenues:

  • Independent Pharmacological Characterization: Comprehensive in vitro and in vivo studies could be conducted to fully characterize the pharmacological and toxicological profile of this compound.

  • Exploration of Other Therapeutic Areas: Given that PDE5 inhibitors are being investigated for other conditions such as pulmonary arterial hypertension and benign prostatic hyperplasia, the specific effects of this compound in these contexts could be a subject of future research.

  • Drug Development: A deeper understanding of the structure-activity relationship of vardenafil and its metabolites could inform the design of novel PDE5 inhibitors with optimized pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is the primary active metabolite of vardenafil, contributing to its overall therapeutic effect through the inhibition of PDE5. While its independent therapeutic potential remains largely unexplored, its well-characterized pharmacokinetic and pharmacodynamic profiles provide a valuable case study in drug metabolism and active metabolite contribution. The information presented in this technical guide serves as a foundational resource for researchers and drug development professionals interested in the pharmacology of PDE5 inhibitors and the broader field of drug metabolism. Further investigation is warranted to fully elucidate the potential of this compound and to leverage this knowledge in the development of future therapeutics.

References

N-Desethylvardenafil: A Comprehensive Technical Guide to a Vardenafil Impurity and Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of N-desethylvardenafil, a significant process-related impurity and the primary active metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, vardenafil. This document outlines the chemical properties, potential synthetic pathways leading to its formation as an impurity, and detailed analytical methodologies for its detection, quantification, and characterization. Furthermore, it delves into the pharmacological context of this compound, including its interaction with the PDE5 signaling pathway and its comparative potency to the parent drug, vardenafil. The guide is intended to be a comprehensive resource for researchers, analytical scientists, and drug development professionals working with vardenafil and related compounds.

Introduction

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, vardenafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation, increased blood flow, and penile erection in the presence of sexual stimulation.[1][2] The purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This compound is a known impurity that can arise during the synthesis of vardenafil. It is also the major circulating metabolite of vardenafil, formed by N-dealkylation in the liver, primarily by cytochrome P450 (CYP) enzymes 3A4 and 3A5.[3][4] Understanding the profile of this compound is therefore essential for quality control and pharmacological assessment.

Chemical and Physical Properties

This compound is structurally similar to vardenafil, differing only by the absence of the N-ethyl group on the piperazine moiety. This structural similarity results in comparable physicochemical properties, which can present challenges in chromatographic separation.

PropertyValueReference(s)
Chemical Name 2-(2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][3][5][6]triazin-4(1H)-one
CAS Number 448184-46-1[7]
Molecular Formula C21H28N6O4S[7]
Molecular Weight 460.55 g/mol [7]
Appearance White to off-white solid[8]

Synthesis of this compound as a Vardenafil Impurity

The synthesis of vardenafil typically involves the reaction of 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][3][5][6]triazin-4-one with a chlorosulfonating agent, followed by condensation with N-ethylpiperazine.[9][10] The formation of this compound as an impurity can occur if the N-ethylpiperazine starting material is contaminated with piperazine, or if a side reaction leading to de-ethylation occurs. A plausible synthetic route for the formation of this compound as an impurity is outlined below.

Proposed Synthetic Pathway

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation Start 2-(2-ethoxyphenyl)-5-methyl-7-propyl- 3H-imidazo[5,1-f][3][5][6]triazin-4-one Intermediate 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4- dihydroimidazo[5,1-f][3][5][6]triazin-2-yl) benzenesulfonyl chloride Start->Intermediate Chlorosulfonic Acid Product This compound Intermediate->Product Piperazine Piperazine (as an impurity in N-ethylpiperazine) Piperazine->Product

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the known synthesis of vardenafil and its analogs.[11][12]

  • Chlorosulfonation:

    • Dissolve 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][3][5][6]triazin-4-one in a suitable inert solvent (e.g., dichloromethane).

    • Cool the solution to 0-5 °C.

    • Slowly add chlorosulfonic acid, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Carefully quench the reaction by pouring it into ice-water.

    • Extract the resulting sulfonyl chloride intermediate with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Sulfonamide Formation:

    • Dissolve the crude sulfonyl chloride intermediate in a suitable aprotic solvent (e.g., dichloromethane).

    • In a separate flask, dissolve piperazine in the same solvent.

    • Slowly add the sulfonyl chloride solution to the piperazine solution at room temperature.

    • Heat the reaction mixture to reflux and monitor for completion using TLC or HPLC (typically 4-6 hours).

    • Cool the reaction mixture and filter to remove any precipitated salts.

    • Wash the filtrate with water to remove excess piperazine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

    • Purify the crude product by column chromatography on silica gel.

Analytical Methodologies

Accurate and robust analytical methods are crucial for the detection and quantification of this compound in vardenafil API and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Quantitative Data Presentation

The following table summarizes the performance parameters of various analytical methods for the quantification of this compound.

ParameterHPLC-UVLC-MS/MSReference(s)
Linearity Range 0.05 - 1.5 µg/mL0.5 - 200 ng/mL[13][14]
Correlation Coefficient (r²) > 0.999> 0.99[13][14]
Limit of Detection (LOD) ~0.017%0.2 ng/mL[15][16]
Limit of Quantification (LOQ) ~0.05%0.5 ng/mL[14][15]
Accuracy (% Recovery) 98.0% - 102.0%93.1% - 113.6%[14][17]
Precision (% RSD) < 2.0%< 13.6%[14][17]
Experimental Protocols

This protocol is a representative method for the analysis of vardenafil and its related substances.[13][18]

  • Chromatographic System: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Ammonium acetate buffer (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 10-90% B

    • 10-15 min: 90% B

    • 15-16 min: 90-10% B

    • 16-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the vardenafil sample in a suitable diluent (e.g., acetonitrile/water) to a final concentration of approximately 0.5 mg/mL.

This protocol is adapted from a validated method for the determination of vardenafil and this compound in human plasma.[14][16]

  • Chromatographic System: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: C18, 50 mm x 2.0 mm, 3 µm particle size.

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 5.0) and acetonitrile (10:90, v/v).

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Transitions (SRM):

    • Vardenafil: m/z 489.1 → 151.2

    • This compound: m/z 460.9 → 151.2

    • Internal Standard (Sildenafil): m/z 475.3 → 100.1

  • Sample Preparation (Plasma):

    • To 250 µL of plasma, add the internal standard.

    • Perform liquid-liquid extraction with 1 mL of ethyl acetate.

    • Vortex and centrifuge.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase and inject.

Characterization Techniques

Mass spectrometry is a powerful tool for the identification and structural elucidation of impurities. The fragmentation pattern of this compound is similar to that of vardenafil, with characteristic fragments observed.[19][20]

G Parent This compound [M+H]+ = 461 Frag1 m/z 312 Parent->Frag1 Loss of piperazine sulfonyl Frag3 m/z 85 Parent->Frag3 Piperazine fragment Frag2 m/z 299 Frag1->Frag2 Loss of CH3

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are essential for the definitive structural confirmation of this compound. The absence of signals corresponding to the N-ethyl group in the ¹H NMR spectrum, and the corresponding changes in the ¹³C NMR spectrum, would confirm the identity of the impurity.

Pharmacological Significance

Vardenafil Signaling Pathway

Vardenafil and this compound exert their pharmacological effects by inhibiting PDE5. The signaling pathway is initiated by sexual stimulation, which leads to the release of nitric oxide (NO).[21][22] NO activates soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, leading to a decrease in intracellular calcium levels and smooth muscle relaxation in the corpus cavernosum, resulting in an erection.[23][24] PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP.

G Stimulation Sexual Stimulation NO Nitric Oxide (NO) Release Stimulation->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP from GTP GTP GTP GTP->sGC Relaxation Smooth Muscle Relaxation (Erection) cGMP->Relaxation PDE5 PDE5 cGMP->PDE5 GMP 5'-GMP (inactive) PDE5->GMP Inhibitor Vardenafil / this compound Inhibitor->PDE5 Inhibits

Comparative Pharmacology

This compound is not merely an inert impurity; it is an active metabolite that contributes to the overall pharmacological effect of vardenafil. However, its potency for PDE5 inhibition is lower than that of the parent drug.

CompoundPDE5 IC50Potency Relative to VardenafilReference(s)
Vardenafil ~0.7 nM-[25][26]
This compound ~19.6 nM (estimated based on 28% potency)~28%[4]

Conclusion

This compound is a critical compound to consider in the development and analysis of vardenafil. As both a process-related impurity and an active metabolite, its presence and concentration must be carefully controlled and monitored. This technical guide has provided a comprehensive overview of its synthesis, analytical determination, and pharmacological relevance. The detailed protocols and compiled data serve as a valuable resource for ensuring the quality, safety, and efficacy of vardenafil-containing products. Further research into the specific toxicological profile of this compound may be beneficial for a complete risk assessment.

References

Methodological & Application

Application Note: Quantification of N-Desethylvardenafil in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-desethylvardenafil, the major metabolite of vardenafil, in human plasma. The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes sildenafil as an internal standard to ensure accuracy and precision. The method has been validated over a linear range of 0.5–200 ng/mL with a lower limit of quantification of 0.5 ng/mL.

Introduction

Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. Its primary metabolite, this compound, also exhibits pharmacological activity and contributes to the overall therapeutic effect. Therefore, accurate quantification of this compound in plasma is essential for understanding the complete pharmacokinetic profile of vardenafil. This document provides a detailed protocol for a validated LC-MS/MS method suitable for high-throughput bioanalysis.

Experimental

Materials and Reagents

  • This compound reference standard

  • Sildenafil (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Ethyl acetate (HPLC grade)

  • Human plasma (drug-free)

  • Ultrapure water

Instrumentation

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions

A rapid and sensitive LC-MS/MS method was developed for the determination of vardenafil and its major metabolite, this compound, in human plasma.[1] Chromatographic separation was achieved on a Luna C18 column (50 mm x 2.0 mm, 3 µm) maintained at 40°C.[1] The mobile phase consisted of an isocratic mixture of 10 mM ammonium acetate (pH 5.0) and acetonitrile (10:90, v/v) at a flow rate of 0.2 mL/min.[1] The total run time for each analysis was 2 minutes.[1]

Mass Spectrometry Conditions

The mass spectrometer was operated in the selected reaction-monitoring (SRM) mode with positive electrospray ionization.[1] The precursor to product ion transitions were m/z 460.9 → 151.2 for this compound and m/z 475.3 → 100.1 for the internal standard, sildenafil.[1]

Experimental Workflow

LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (0.25 mL) add_is Add Internal Standard (Sildenafil) plasma_sample->add_is lle Liquid-Liquid Extraction (1 mL Ethyl Acetate) add_is->lle vortex_centrifuge Vortex & Centrifuge lle->vortex_centrifuge evaporate Evaporate Supernatant vortex_centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC System reconstitute->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of this compound and sildenafil in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike drug-free human plasma with the appropriate working solutions to obtain calibration standards at concentrations of 0.5, 1, 5, 10, 25, 50, 100, and 200 ng/mL.

  • Quality Control Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (1.5 ng/mL), medium (75 ng/mL), and high (150 ng/mL).

2. Plasma Sample Preparation

  • To a 0.25 mL aliquot of human plasma (calibration standard, QC, or unknown sample), add 50 µL of the internal standard working solution (sildenafil, 1 µg/mL).

  • Add 1 mL of ethyl acetate and vortex for 1 minute.[1]

  • Centrifuge the samples at 13,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Method Validation Parameters

ParameterResult
Linearity Range0.5–200 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1]
Correlation Coefficient (r²)>0.995
Inter-day Precision (%CV)<13.6%[1]
Inter-day Accuracy (%)>93.1%[1]
RecoveryNot explicitly stated for this compound, but the extraction method is robust.
StabilityStable through three freeze-thaw cycles and for at least one month at -20°C.

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound460.9151.2ESI Positive[1]
Sildenafil (IS)475.3100.1ESI Positive[1]

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure offers clean extracts and high recovery. The short chromatographic run time of 2 minutes allows for high-throughput analysis, which is advantageous for studies involving a large number of samples. The method validation results demonstrate excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.

Conclusion

This application note describes a validated LC-MS/MS method that is well-suited for the quantitative determination of this compound in human plasma. The protocol is detailed and can be readily implemented in a bioanalytical laboratory for pharmacokinetic and other clinical studies of vardenafil.

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of N-Desethylvardenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of N-Desethylvardenafil, the major active metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, vardenafil, using high-resolution mass spectrometry (HRMS). Detailed protocols for sample preparation, liquid chromatography, and HRMS data acquisition are presented. This application note also includes quantitative data and a discussion of the fragmentation pathways of this compound, offering valuable information for researchers in drug metabolism, pharmacokinetics, and forensic analysis.

Introduction

This compound is the primary and pharmacologically active metabolite of vardenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.[1][2] The quantitative determination of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the detection of illicit adulterants in herbal supplements. High-resolution mass spectrometry offers significant advantages for these applications, providing high sensitivity, selectivity, and the ability to perform accurate mass measurements for unambiguous compound identification.[3]

Signaling Pathway: Mechanism of Action

This compound, like its parent compound vardenafil, exerts its therapeutic effect by inhibiting the PDE5 enzyme. This enzyme is responsible for the degradation of cGMP. By blocking PDE5, this compound leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). PKG then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.

PDE5_Inhibition_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP -> cGMP sGC_Activation->GTP_to_cGMP PKG_Activation Protein Kinase G (PKG) Activation GTP_to_cGMP->PKG_Activation increased cGMP PDE5 PDE5 GTP_to_cGMP->PDE5 cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation & Vasodilation PKG_Activation->Smooth_Muscle_Relaxation GMP GMP PDE5->GMP degradation N_Desethylvardenafil This compound N_Desethylvardenafil->PDE5 inhibition

PDE5 Inhibition Signaling Pathway

Experimental Protocols

Sample Preparation from Human Plasma

This protocol is adapted from a validated method for the extraction of vardenafil and its metabolites from human plasma.[4]

  • Aliquot Plasma: Transfer 0.25 mL of human plasma into a clean microcentrifuge tube.

  • Internal Standard: Add the internal standard (e.g., sildenafil or a stable isotope-labeled this compound) to the plasma sample.

  • Liquid-Liquid Extraction:

    • Add 1 mL of ethyl acetate to the plasma sample.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-HRMS system.

Liquid Chromatography

The following chromatographic conditions are suitable for the separation of this compound.

ParameterValue
Column C18 reverse-phase column (e.g., 50 mm x 2.0 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0) in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
High-Resolution Mass Spectrometry

The following are general parameters for HRMS analysis on a Q-TOF or Orbitrap instrument.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan or Targeted MS/MS (Product Ion Scan)
Mass Range m/z 100-600
Resolution > 70,000 FWHM
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Gas Nitrogen
Collision Gas Argon or Nitrogen
Collision Energy Ramped or fixed (e.g., 20-40 eV for fragmentation)

Experimental Workflow

The overall workflow for the analysis of this compound in a biological matrix involves several key steps from sample receipt to data analysis.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (LLE or PPT) Sample_Collection->Sample_Preparation LC_Separation LC Separation (C18 Column) Sample_Preparation->LC_Separation HRMS_Detection HRMS Detection (TOF or Orbitrap) LC_Separation->HRMS_Detection Data_Acquisition Data Acquisition (Full Scan & MS/MS) HRMS_Detection->Data_Acquisition Data_Processing Data Processing (Peak Integration, Mass Accuracy) Data_Acquisition->Data_Processing Quantification_and_Reporting Quantification and Reporting Data_Processing->Quantification_and_Reporting

General Experimental Workflow

Data Presentation

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provides accurate mass measurements, which are crucial for the confident identification of this compound.

ParameterValue
Chemical Formula C₂₁H₂₈N₆O₄S
Monoisotopic Mass 460.1944
[M+H]⁺ (Calculated) 461.2022
[M+H]⁺ (Observed) Typically within 5 ppm of calculated mass
Mass Accuracy < 5 ppm
Quantitative Performance of LC-MS/MS Method

The following table summarizes the quantitative performance of a validated LC-MS/MS method for the determination of this compound in human plasma.[4] While this data is from a tandem mass spectrometry method, it provides a benchmark for the expected performance of a quantitative HRMS assay.

ParameterValue
Linearity Range 0.5 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Precision (CV%) < 13.6%
Accuracy > 93.1%

Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer provides structural information that can be used for its identification and confirmation. The protonated molecule [M+H]⁺ has a nominal mass of m/z 461.

Fragmentation_Pathway Parent [M+H]⁺ m/z 461.2 Frag1 m/z 151.2 Parent->Frag1 Loss of C₁₄H₁₈N₄O₂S Frag2 m/z 85 Parent->Frag2 Piperazine moiety Frag3 Other Fragments Parent->Frag3

Proposed Fragmentation of this compound

The major fragmentation pathway involves the cleavage of the molecule to produce characteristic product ions. A key fragment observed for this compound is at m/z 151.2.[4] Another indicative fragment arises from the piperazine moiety at m/z 85.[5] High-resolution MS/MS experiments can provide the exact masses of these fragments, further confirming the identity of the compound.

Conclusion

High-resolution mass spectrometry is a powerful tool for the analysis of this compound. The high mass accuracy and resolving power of modern HRMS instruments enable the confident identification and quantification of this important metabolite in complex biological matrices. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate their own HRMS methods for this compound analysis.

References

Application Note and Protocol for a Validated HPLC Assay of N-Desethylvardenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desethylvardenafil is the major circulating metabolite of vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1] The metabolic process, primarily mediated by cytochrome P450 (CYP) enzymes 3A4 and 3A5, involves the N-de-ethylation of the piperazine moiety of vardenafil.[2] Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in the manufacturing of vardenafil-related substances.

This document provides a detailed, step-by-step protocol for a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound. The described assay is designed to be accurate, precise, and robust, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is essential for method development.

PropertyValueReference
Chemical Name 2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][5][6][7]triazin-4-one[7]
Molecular Formula C21H28N6O4S[7][8]
Molecular Weight 460.6 g/mol [7]
CAS Number 448184-46-1[7][8]
Solubility Soluble in DMSO, DMF, Methanol, Ethanol, Chloroform, Dichloromethane.[2][8]
UV Maximum (λmax) Approximately 214 nm[2]

Experimental Protocol: HPLC Assay of this compound

This protocol outlines the necessary equipment, reagents, and procedures for the quantitative analysis of this compound.

Instrumentation and Materials
  • Instrumentation : Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary gradient pump, autosampler, column thermostat, and UV-Vis detector.[9]

  • Column : Agilent Zorbax Bonus-RP C18 (250 x 4.6 mm, 5 µm) or equivalent.[5][9]

  • Chemicals and Reagents :

    • This compound reference standard (Purity ≥95%)[10]

    • Acetonitrile (HPLC grade)[5]

    • Orthophosphoric acid (Analytical grade)[5]

    • Water (HPLC grade)

    • Methanol (HPLC grade)[8]

    • Dimethyl sulfoxide (DMSO) (Analytical grade)[8]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Mobile Phase Acetonitrile and 0.1% Orthophosphoric Acid in Water (20:80, v/v)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C[5][9]
Detection Wavelength 247 nm[5]
Injection Volume 10 µL[5]
Run Time Approximately 10 minutes[5]
Preparation of Solutions
  • Diluent : A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL) : Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. This stock solution should be stored at 2-8°C.

  • Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 1-20 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • For Bulk Drug Substance : Accurately weigh a quantity of the this compound sample, dissolve it in the diluent, and dilute to a final concentration within the calibration range (e.g., 10 µg/mL).

  • For Dosage Forms : The preparation will depend on the formulation. For tablets, a composite of finely powdered tablets can be extracted with the diluent, sonicated, filtered, and then diluted to the appropriate concentration.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.[5]

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • After each injection, allow the chromatogram to run for the specified time.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Assay Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended purpose.[4][11][12] The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas (for 6 replicate injections) ≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be evaluated by analyzing a blank, a placebo (if applicable), and the analyte, and demonstrating that there are no interferences at the retention time of this compound. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) can also be performed to demonstrate separation from potential degradation products.[6]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

ParameterAcceptance Criteria
Concentration Range 1 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999[5]
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Spike LevelAcceptance Criteria for Mean Recovery
80%98.0 - 102.0%
100%98.0 - 102.0%
120%98.0 - 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Precision TypeAcceptance Criteria for %RSD
Repeatability (Intra-day) ≤ 2.0%[6]
Intermediate Precision (Inter-day) ≤ 2.0%[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined to assess the sensitivity of the method.

ParameterMethod of DeterminationTypical Expected Values
LOD Based on Signal-to-Noise ratio (3:1)~50 ng/mL
LOQ Based on Signal-to-Noise ratio (10:1)~150 ng/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Parameter VariedVariationAcceptance Criteria
Flow Rate ± 0.1 mL/minSystem suitability parameters should be met.
Column Temperature ± 2°CSystem suitability parameters should be met.
Mobile Phase Composition ± 2% AcetonitrileSystem suitability parameters should be met.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation stock Standard Stock Solution (100 µg/mL) working Working Standards (1-20 µg/mL) stock->working injection Injection of Standards and Samples working->injection sample_prep Sample Preparation (Target Concentration) sample_prep->injection hplc_system HPLC System Equilibration hplc_system->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection UV Detection (247 nm) chromatography->detection calibration Calibration Curve Construction detection->calibration quantification Quantification of This compound calibration->quantification validation Method Validation (ICH Guidelines) quantification->validation

Caption: Experimental workflow for the HPLC analysis of this compound.

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness System_Suitability System Suitability Validation->System_Suitability

Caption: Key parameters for the validation of the analytical method.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative determination of this compound. Adherence to the outlined protocol and validation procedures will ensure the generation of accurate and precise data, suitable for various applications in pharmaceutical research, development, and quality control.

References

N-Desethylvardenafil: A Reference Standard for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

N-Desethylvardenafil is the major and pharmacologically active metabolite of vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][2] Vardenafil is primarily metabolized by the hepatic cytochrome P450 (CYP) 3A4 enzyme, with minor contributions from CYP3A5 and CYP2C isoforms, through a process of N-desethylation at the piperazine moiety to form this compound.[1][2] Although it is a less potent inhibitor of PDE5 than its parent compound, this compound still exhibits a similar selectivity profile and contributes to the overall pharmacological effect.[1] The plasma concentration of this compound is approximately 26% of the parent compound.[1]

The accurate quantification of this compound is crucial for pharmacokinetic studies, bioequivalence assessments, and impurity profiling of vardenafil drug products. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in pharmaceutical analysis.

Chemical Properties

PropertyValue
Chemical Name 2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][3][4]triazin-4-one
Molecular Formula C₂₁H₂₈N₆O₄S
Molecular Weight 460.55 g/mol
CAS Number 448184-46-1

Metabolic Pathway of Vardenafil

The metabolic conversion of vardenafil to this compound is a critical step in its biotransformation. This pathway is primarily mediated by the CYP3A4 enzyme in the liver.

Vardenafil Vardenafil NDesethylvardenafil This compound (M1) Vardenafil->NDesethylvardenafil CYP3A4/5, CYP2C (N-dealkylation) FurtherMetabolism Further Metabolism NDesethylvardenafil->FurtherMetabolism Metabolic Enzymes

Caption: Metabolic pathway of Vardenafil to this compound.

Application in Pharmaceutical Analysis

This compound as a reference standard is essential for:

  • Impurity Profiling: Identifying and quantifying this compound as a potential impurity in vardenafil active pharmaceutical ingredients (APIs) and finished drug products.

  • Pharmacokinetic Studies: Determining the concentration-time profiles of both the parent drug and its major metabolite in biological matrices such as plasma and urine.[3]

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of vardenafil by measuring both the parent drug and this compound.

  • Metabolism Studies: Investigating the in vitro and in vivo metabolism of vardenafil.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a validated method for the simultaneous determination of vardenafil and this compound in human plasma.[3]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To a 0.25 mL aliquot of human plasma in a clean tube, add the internal standard solution (e.g., sildenafil).

  • Vortex the sample for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the clear organic supernatant to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

b. Chromatographic Conditions

ParameterCondition
Column Luna C18 (50 mm x 2.0 mm, 3 µm)
Mobile Phase 10 mM Ammonium Acetate (pH 5.0) and Acetonitrile (10:90, v/v)
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Run Time 2 minutes

c. Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Selected Reaction Monitoring (SRM)
m/z Transitions Vardenafil: 489.1 → 151.2this compound: 460.9 → 151.2Sildenafil (IS): 475.3 → 100.1

d. Quantitative Data Summary

ParameterVardenafilThis compound
Linearity Range 0.5 - 200 ng/mL0.5 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mL
Precision (% CV) < 13.6%< 13.6%
Accuracy > 93.1%> 93.1%
Analysis of Vardenafil and Impurities by HPLC

This protocol outlines a stability-indicating HPLC method for the determination of vardenafil and its related substances, including this compound.[4][5]

a. Sample Preparation

  • Prepare a stock solution of the vardenafil sample (bulk drug or formulation) in a suitable diluent (e.g., acetonitrile).

  • Prepare a standard solution of this compound reference standard in the same diluent.

  • Further dilute the solutions to the desired concentration for analysis.

b. Chromatographic Conditions

ParameterCondition
Column Athena C18-WP (4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.8 g/L Ammonium Acetate in Water:Acetonitrile (90:10)
Mobile Phase B 0.8 g/L Ammonium Acetate in Water:Acetonitrile (10:90)
Gradient Elution Optimized gradient program to separate all impurities
Flow Rate 1.0 mL/min
Column Temperature 40°C
UV Detection 245 nm

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

cluster_0 Method Development cluster_1 Method Validation MD1 Selectivity & Specificity MD2 System Suitability MD1->MD2 MV1 Linearity & Range MD2->MV1 MV2 Accuracy MV1->MV2 MV3 Precision (Repeatability & Intermediate) MV2->MV3 MV4 Limit of Detection (LOD) MV3->MV4 MV5 Limit of Quantification (LOQ) MV4->MV5 MV6 Robustness MV5->MV6 MV7 Stability MV6->MV7

Caption: Workflow for analytical method validation.

Conclusion

The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable analysis of vardenafil and its metabolites. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control, and clinical and non-clinical development of vardenafil. Adherence to validated analytical methods is critical to ensure the safety and efficacy of pharmaceutical products.

References

Application Note: Solid-Phase Extraction of N-Desethylvardenafil from Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-desethylvardenafil is the major active metabolite of vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The quantitative determination of this compound in urine is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note presents a robust and reliable protocol for the solid-phase extraction (SPE) of this compound from human urine samples using polymeric reversed-phase SPE cartridges. The described methodology is optimized for high recovery and purity of the analyte, making it suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology Overview

This protocol employs a standard 5-step solid-phase extraction procedure, including conditioning, equilibration, sample loading, washing, and elution. The use of a hydrophilic-lipophilic balanced (HLB) polymeric sorbent is recommended for its excellent retention of a broad range of compounds, including polar metabolites like this compound, and its ability to deliver clean extracts.

Experimental Protocol: Solid-Phase Extraction of this compound from Urine

This protocol outlines the detailed steps for the extraction of this compound from urine samples using Oasis HLB 3 cc, 60 mg SPE cartridges.

1. Materials and Reagents

  • SPE Cartridges: Oasis HLB, 3 cc, 60 mg, or equivalent polymeric reversed-phase sorbent.

  • Urine Samples: Collected and stored at -20°C until analysis.

  • Methanol (MeOH): HPLC grade.

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Formic Acid (FA): 88% or higher purity.

  • Ammonium Hydroxide (NH₄OH): 28-30%.

  • Internal Standard (IS): Vardenafil-d8 or other suitable deuterated analog.

  • SPE Vacuum Manifold.

  • Centrifuge.

  • Vortex Mixer.

  • Nitrogen Evaporator.

2. Sample Pre-treatment

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 15 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer 1.0 mL of the urine supernatant to a clean tube.

  • Add the internal standard solution.

  • Acidify the sample by adding 1.0 mL of 2% formic acid in water.

  • Vortex for 15 seconds.

3. Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

  • Equilibration:

    • Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated urine sample (approximately 2 mL) onto the conditioned cartridge at a slow and steady flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes to remove any residual water.

  • Elution:

    • Elute this compound and the internal standard with 2 mL of a 90:10 (v/v) acetonitrile/methanol solution containing 2% ammonium hydroxide.

    • Collect the eluate in a clean collection tube.

4. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of a mobile phase-compatible solution (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex briefly to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes the performance characteristics of the solid-phase extraction method for this compound from urine, based on available literature.[1]

ParameterAnalyteMatrixMethodValue
Recovery This compoundUrineSPE-LC-MS/MS80.7% - 127%
Limit of Detection (LOD) This compoundUrineSPE-LC-MS/MS≤ 0.05 ng/mL
Limit of Quantification (LOQ) This compoundPlasmaSPE-LC-MS/MS~ 0.5 ng/mL (estimated for urine)[1]
Linearity Range This compoundUrineSPE-LC-MS/MS1 - 100 ng/mL

Note: The LOQ value is an estimate based on plasma analysis and is expected to be similar for urine.

Visual Workflow of the SPE Protocol

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_post_elution Post-Elution Processing Urine_Sample 1. Urine Sample (1 mL) Add_IS 2. Add Internal Standard Urine_Sample->Add_IS Acidify 3. Acidify with 2% Formic Acid Add_IS->Acidify Vortex_Centrifuge 4. Vortex & Centrifuge Acidify->Vortex_Centrifuge Condition 5. Condition: 3 mL Methanol Load 7. Load Sample Equilibrate 6. Equilibrate: 3 mL Water Condition->Equilibrate Equilibrate->Load Wash 8. Wash: 3 mL 5% Methanol Load->Wash Elute 9. Elute: 2 mL ACN/MeOH with NH4OH Wash->Elute Evaporate 10. Evaporate to Dryness Elute->Evaporate Reconstitute 11. Reconstitute Evaporate->Reconstitute LCMS_Analysis 12. LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Workflow for this compound SPE from Urine.

References

Application Notes: The Role of N-Desethylvardenafil in Vardenafil Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction.[1] Following oral administration, vardenafil is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 enzyme, with minor contributions from CYP3A5 and CYP2C isoforms.[2][3] The primary metabolic pathway is desethylation at the piperazine moiety, resulting in the formation of its major active metabolite, N-Desethylvardenafil (also known as M1).[1][2]

This metabolite is pharmacologically significant as it also exhibits inhibitory activity against PDE5.[1][2] The plasma concentration of this compound is approximately 26% of the parent compound, vardenafil.[1][2] While its in vitro potency for PDE5 is about 28% that of vardenafil, it contributes approximately 7% of the total pharmacological activity.[2] The terminal half-life for both vardenafil and this compound is approximately 4-5 hours.[2][3] Given its significant presence and activity, the simultaneous measurement of this compound is crucial for a comprehensive understanding of vardenafil's overall pharmacokinetic and pharmacodynamic profile in clinical and preclinical studies.

Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters for both vardenafil and its metabolite this compound following a single oral dose of vardenafil is presented below. These values are essential for modeling the absorption, distribution, metabolism, and excretion (ADME) of the drug.

ParameterVardenafilThis compound
Tmax (h) ~1.0[4][5]Not explicitly stated, but follows parent drug absorption.
Cmax (ng/mL) Dose-dependent (e.g., ~21.4 µg/L for 5-20 mg dose)[5]~26% of Vardenafil Cmax[1][2]
AUC (ng·h/mL) Dose-dependent (e.g., ~71.5 µg·h/L for 5-20 mg dose)[5]Data varies depending on the study.
t½ (h) ~4-5[2][3]~4-5[2][3]
Protein Binding ~95%[2]~95%[2]

Note: Values can vary based on dosage, formulation, and patient population.

Diagrams

Vardenafil Metabolism Pathway

The metabolic conversion of Vardenafil to its primary active metabolite, this compound, is a critical step in its pharmacokinetic profile. This process is primarily mediated by the CYP3A4 enzyme in the liver.

Vardenafil Vardenafil Metabolite This compound (M1) Vardenafil->Metabolite Hepatic Desethylation Enzyme CYP3A4 (Primary) CYP3A5, CYP2C (Minor) Enzyme->Vardenafil

Caption: Metabolic pathway of Vardenafil to this compound.

Pharmacokinetic Study Workflow

This diagram outlines the typical workflow for a pharmacokinetic study involving the analysis of vardenafil and this compound from plasma samples.

cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase A 1. Administer Vardenafil to Subjects B 2. Collect Blood Samples at Timed Intervals A->B C 3. Process Blood to Isolate Plasma B->C D 4. Plasma Sample Preparation (e.g., Liquid-Liquid Extraction) C->D Sample Transfer E 5. LC-MS/MS Analysis D->E F 6. Quantify Vardenafil & This compound Concentrations E->F G 7. Plot Concentration vs. Time Curves F->G Data Transfer H 8. Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½) G->H

Caption: Workflow for a vardenafil pharmacokinetic study.

Protocol: Simultaneous Quantification of Vardenafil and this compound in Human Plasma by LC-MS/MS

This protocol is a representative method for the simultaneous determination of vardenafil and its major metabolite, this compound, in human plasma. It is based on established and validated methodologies.[6]

1. Objective

To accurately quantify the concentrations of vardenafil and this compound in human plasma samples to enable pharmacokinetic characterization.

2. Materials and Reagents

  • Vardenafil and this compound reference standards

  • Sildenafil (or other suitable internal standard - IS)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Ammonium Acetate (HPLC grade)

  • Water (HPLC grade)

  • Human plasma (blank, from a drug-free source)

3. Sample Preparation (Liquid-Liquid Extraction)

  • Label appropriate microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 250 µL of plasma into the labeled tubes.

  • Add the internal standard solution (e.g., Sildenafil) to all tubes except for the blank.

  • Vortex briefly to mix.

  • Add 1 mL of ethyl acetate to each tube.

  • Vortex vigorously for 2-3 minutes to ensure thorough extraction.

  • Centrifuge the samples at approximately 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new set of clean tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100-200 µL of the mobile phase.

  • Vortex to mix, then transfer the solution to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization for specific instruments.

  • Liquid Chromatography (LC) System:

    • Column: C18 column (e.g., Luna C18, 50 mm x 2.0 mm, 3 µm)[6]

    • Mobile Phase: Isocratic mixture of 10 mM Ammonium Acetate (pH 5.0) and Acetonitrile (e.g., 10:90, v/v)[6]

    • Flow Rate: 0.2 mL/min[6]

    • Column Temperature: 40°C[6]

    • Injection Volume: 5-20 µL

    • Total Run Time: ~2 minutes[6]

  • Mass Spectrometry (MS/MS) System:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Vardenafil: m/z 489.1 → 151.2[6]

      • This compound: m/z 460.9 → 151.2[6]

      • Sildenafil (IS): m/z 475.3 → 100.1[6]

    • Instrument-specific parameters like collision energy, declustering potential, and source temperature should be optimized for maximum signal intensity.

5. Calibration and Quantification

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of vardenafil and this compound. A typical range is 0.5-200 ng/mL.[6]

  • Prepare at least three levels of quality control samples (low, medium, high) in a similar manner.

  • Process the calibration standards and QCs alongside the unknown samples as described in the Sample Preparation section.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration for each standard.

  • Use a weighted linear regression (e.g., 1/x²) to fit the data.

  • Determine the concentration of vardenafil and this compound in the unknown samples by interpolating their peak area ratios from the calibration curve. The assay should demonstrate acceptable linearity, precision (<15% CV), and accuracy (85-115%).[6]

References

N-Desethylvardenafil as a Biomarker for Vardenafil Intake: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely prescribed for the treatment of erectile dysfunction.[1][2][3] Following administration, vardenafil is rapidly absorbed and extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 enzyme, with minor contributions from CYP3A5 and CYP2C isoforms.[1][4][5] The major circulating and pharmacologically active metabolite is N-desethylvardenafil (M1), formed through the desethylation of the piperazine moiety of the parent drug.[1][4][5] The presence and concentration of this compound in biological matrices serve as a reliable biomarker for confirming the intake of vardenafil. This document provides detailed application notes and protocols for the detection and quantification of this compound.

Pharmacokinetic Profile

Vardenafil is quickly absorbed after oral administration, with peak plasma concentrations typically reached within 30 to 120 minutes.[1] The absolute bioavailability of vardenafil is approximately 15%.[1][4][5] Both vardenafil and its primary metabolite, this compound, have a terminal half-life of about 4 to 5 hours.[4][5] The plasma concentration of this compound is approximately 26% of the parent compound.[1][4] While this compound exhibits a similar PDE5 selectivity profile to vardenafil, its in vitro inhibitory potency for PDE5 is about 28% of the parent drug.[1][4] Excretion of vardenafil and its metabolites occurs predominantly in the feces (91-95%) and to a lesser extent in the urine (2-6%).[4]

Metabolic Pathway of Vardenafil

The metabolic conversion of vardenafil to its major active metabolite, this compound, is a critical step in its biotransformation. This process is primarily mediated by hepatic enzymes.

Vardenafil Vardenafil N_Desethylvardenafil This compound (M1) (Active Metabolite) Vardenafil->N_Desethylvardenafil CYP3A4, CYP3A5, CYP2C (Hepatic Desethylation) Further_Metabolism Further Metabolism N_Desethylvardenafil->Further_Metabolism Excretion Excretion (Feces and Urine) Further_Metabolism->Excretion

Metabolic pathway of vardenafil to this compound.

Analytical Methodologies for Biomarker Analysis

The quantification of this compound in biological samples such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and forensic analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose due to their high sensitivity and selectivity.[6]

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the key performance parameters of a validated LC-MS/MS method for the simultaneous determination of vardenafil and this compound in human plasma.[7][8]

ParameterVardenafilThis compound
Linearity Range 0.5 - 200 ng/mL0.5 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mL
Precision (% CV) < 13.6%< 13.6%
Accuracy > 93.1%> 93.1%
Recovery 94 - 97% (SPE)Not specified
Internal Standard SildenafilSildenafil

Experimental Protocols

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound in biological samples involves sample collection, preparation, chromatographic separation, and detection.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Extraction Extraction (LLE or SPE) Internal Standard Spiking->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification

General experimental workflow for this compound analysis.
Detailed Protocol: LC-MS/MS for this compound in Human Plasma

This protocol is based on a validated method for the simultaneous determination of vardenafil and this compound.[7]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 0.25 mL aliquot of human plasma, add the internal standard (sildenafil).

  • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate.

  • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: Agilent Zorbax Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm) or equivalent.[6]

  • Mobile Phase: A gradient of 0.1% (v/v) formic acid in water (Solvent A) and acetonitrile (Solvent B).[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Injection Volume: 2 µL.[9]

  • Column Temperature: 40°C.[7]

  • Total Run Time: Approximately 6 minutes.[6]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • Mass Transitions:

    • Vardenafil: m/z 489.1 → 151.2[7]

    • This compound: m/z 460.9 → 151.2[7]

    • Sildenafil (Internal Standard): m/z 475.3 → 100.1[7]

4. Calibration and Quantification

  • Prepare calibration standards by spiking known concentrations of vardenafil and this compound into blank plasma.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a specific and reliable biomarker for assessing vardenafil intake. The detailed protocols and application notes provided here, particularly the validated LC-MS/MS method, offer a robust framework for the accurate quantification of this compound in biological matrices. These methodologies are essential for a range of applications, from clinical pharmacokinetic studies to forensic toxicology, enabling a deeper understanding of vardenafil's disposition in the human body.

References

Application Notes and Protocols: Impurity Profiling of Vardenafil Using N-Desethylvardenafil Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is the active pharmaceutical ingredient in medications used to treat erectile dysfunction.[1][2] The manufacturing process and storage of vardenafil can lead to the formation of related substances or impurities. One of the major process-related impurities and a known metabolite is N-Desethylvardenafil.[2] Regulatory agencies require stringent control over impurities in pharmaceutical products to ensure their safety and efficacy. Therefore, accurate and robust analytical methods for the identification and quantification of these impurities are crucial.

This document provides a detailed application note and protocol for the impurity profiling of vardenafil, with a specific focus on the quantification of this compound using a reference standard. The described method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accepted and reliable technique for this purpose.[3][4]

Key Concepts and Signaling Pathways

Vardenafil functions by selectively inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[2] This inhibition leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow, thereby facilitating an erection upon sexual stimulation.[2] The structural similarity of impurities like this compound to the parent drug necessitates their careful monitoring, as they may possess pharmacological activity or toxicity.

Vardenafil_Pathway cluster_0 Physiological Process cluster_1 Pharmacological Intervention Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase Activation Guanylate Cyclase Activation NO Release->Guanylate Cyclase Activation GTP to cGMP GTP to cGMP Guanylate Cyclase Activation->GTP to cGMP Smooth Muscle Relaxation Smooth Muscle Relaxation GTP to cGMP->Smooth Muscle Relaxation cGMP Degradation cGMP Degradation GTP to cGMP->cGMP Degradation Erection Erection Smooth Muscle Relaxation->Erection Vardenafil Vardenafil PDE5 PDE5 Vardenafil->PDE5 Inhibits PDE5->cGMP Degradation Catalyzes

Caption: Vardenafil's mechanism of action in erectile dysfunction.

Experimental Protocols

Materials and Reagents
  • Vardenafil Hydrochloride Reference Standard (USP or equivalent)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric Acid (OPA), 0.1% solution in water (HPLC grade)

  • Water (HPLC grade)

  • Vardenafil drug substance or drug product for analysis

Instrumentation and Chromatographic Conditions

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed for the separation and quantification of vardenafil and this compound.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column Agilent Zorbax Bonus-RP C18 (250 x 4.6 mm, 5 µm)[3]
Mobile Phase 0.1% Orthophosphoric Acid and Acetonitrile (80:20 v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 45 °C[5]
Detection Wavelength 247 nm[3]
Injection Volume 10 µL
Run Time Approximately 15 minutes
Preparation of Solutions

a. Diluent Preparation: A mixture of 50% 0.1% OPA and 50% Acetonitrile is used as the diluent.[3]

b. Standard Stock Solution (Vardenafil): Accurately weigh and dissolve an appropriate amount of Vardenafil Hydrochloride Reference Standard in the diluent to obtain a concentration of 500 µg/mL.[3]

c. Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

d. System Suitability Solution: Prepare a solution containing a known concentration of Vardenafil (e.g., 50 µg/mL) and this compound (e.g., 0.5 µg/mL) from the respective stock solutions.

e. Sample Preparation: Accurately weigh and dissolve the vardenafil drug substance or a powdered portion of the drug product in the diluent to achieve a final concentration of approximately 500 µg/mL of vardenafil.[3] Filter the solution through a 0.45 µm nylon membrane filter before injection.

Analytical Procedure

The following workflow outlines the steps for the impurity profiling of vardenafil.

Impurity_Profiling_Workflow Start Start Prep_Solutions Prepare Standards and Samples Start->Prep_Solutions HPLC_Setup Set Up HPLC System Prep_Solutions->HPLC_Setup Inject_SSS Inject System Suitability Solution HPLC_Setup->Inject_SSS Check_Suitability System Suitability Criteria Met? Inject_SSS->Check_Suitability Inject_Samples Inject Standard and Sample Solutions Check_Suitability->Inject_Samples Yes Troubleshoot Troubleshoot HPLC System Check_Suitability->Troubleshoot No Data_Acquisition Acquire Chromatographic Data Inject_Samples->Data_Acquisition Data_Analysis Analyze Data and Quantify Impurities Data_Acquisition->Data_Analysis Report Generate Report Data_Analysis->Report End End Report->End Troubleshoot->HPLC_Setup

References

Application of N-Desethylvardenafil in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethylvardenafil is the primary and pharmacologically active metabolite of vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. In the field of forensic toxicology, the detection and quantification of this compound, alongside its parent compound, are crucial for accurately interpreting the use or abuse of vardenafil. This document provides detailed application notes and experimental protocols for the screening and confirmation of this compound in biological specimens, intended for use by researchers, scientists, and drug development professionals. The presence of this compound can provide valuable information regarding the timing of drug administration and can help distinguish between therapeutic use, overdose, or illicit consumption.

Metabolic Pathway and Pharmacokinetics

Vardenafil is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) isoenzyme 3A4, and to a lesser extent by CYP3A5 and CYP2C isoforms. The major metabolic pathway is the N-de-ethylation of the piperazine moiety, resulting in the formation of this compound. This metabolite is also an active PDE5 inhibitor.

The pharmacokinetic profiles of both vardenafil and this compound are important for forensic interpretation. Understanding the time to reach maximum concentration (Tmax), elimination half-life (t½), and the ratio of the parent drug to its metabolite can aid in determining a timeline of drug ingestion.

Table 1: Pharmacokinetic Parameters of Vardenafil and this compound

ParameterVardenafilThis compound
Tmax (hours) 0.7 - 0.9~1.0
Elimination Half-life (t½) (hours) 4 - 54 - 5
Bioavailability (%) ~15Not applicable

Note: Pharmacokinetic parameters can vary depending on individual factors such as age, liver function, and co-administration of other drugs.

Vardenafil Vardenafil Metabolism Hepatic Metabolism (CYP3A4/5, CYP2C) Vardenafil->Metabolism N-de-ethylation NDesethylvardenafil This compound (Active Metabolite) Metabolism->NDesethylvardenafil Excretion Excretion (Primarily Feces) NDesethylvardenafil->Excretion cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Sample Biological Sample (Blood/Urine) Add IS Add Internal Standard Sample->Add IS Pre-treatment Pre-treatment (e.g., Hydrolysis, pH adjustment) Add IS->Pre-treatment Extraction LLE or SPE Pre-treatment->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data Data Analysis (Quantification & Interpretation) LCMSMS->Data

Troubleshooting & Optimization

optimizing mass spectrometry parameters for N-Desethylvardenafil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Desethylvardenafil using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound?

A1: For quantitative analysis using a triple quadrupole mass spectrometer, the most commonly reported multiple reaction monitoring (MRM) transition for this compound is a precursor ion of m/z 460.9 and a product ion of m/z 151.2.[1] This transition is monitored in positive electrospray ionization (+ESI) mode.

Q2: I am not seeing any peaks for this compound. What should I check first?

A2: The absence of peaks can stem from several issues. A systematic check is recommended:

  • Sample Integrity: Ensure the sample was prepared correctly and the analyte has not degraded.

  • Instrument Connection: Verify that the autosampler is injecting the sample and the LC is properly connected to the mass spectrometer's ion source.

  • Ion Source: Check if the electrospray needle is generating a stable spray.

  • Detector: Confirm that the detector is on and the gases are flowing correctly.[2]

  • Column Health: Look for cracks or blockages in the LC column.[2]

Q3: My signal intensity for this compound is very low. How can I improve it?

A3: Poor signal intensity is a common challenge in mass spectrometry.[3] Consider the following to boost your signal:

  • Tuning and Calibration: Ensure your mass spectrometer is recently tuned and calibrated for the mass range of interest.[3]

  • Ion Source Optimization: Adjust key ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. These parameters can significantly impact ionization efficiency.[3]

  • Sample Concentration: If the sample is too dilute, you may not achieve a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.[3]

  • Mobile Phase Modifiers: The addition of modifiers like formic acid or ammonium acetate to the mobile phase can improve the ionization efficiency of this compound in +ESI mode.

Q4: My chromatographic peaks are broad or splitting. What is the cause?

A4: Peak broadening or splitting can compromise resolution and quantification. Potential causes include:

  • Column Contamination: Contaminants from the sample or on the column can lead to poor peak shape.[3]

  • Mismatched Solvents: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.

  • Column Degradation: The stationary phase of the LC column may be degraded. Consider replacing the column.

  • Ionization Conditions: Suboptimal ionization conditions can sometimes contribute to peak broadening.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the LC-MS/MS analysis of this compound.

Troubleshooting_Flowchart start Start: Analytical Issue (e.g., No Peak, Low Signal, Poor Shape) check_ms Is the MS tuned and calibrated? start->check_ms tune_ms Tune and Calibrate Mass Spectrometer check_ms->tune_ms No check_signal Is there any signal (even noise)? check_ms->check_signal Yes tune_ms->check_ms no_peak_path Troubleshoot 'No Peak' Path check_signal->no_peak_path No check_intensity Is signal intensity sufficient? check_signal->check_intensity Yes low_signal_path Troubleshoot 'Low Signal' Path check_intensity->low_signal_path No check_peak_shape Is peak shape acceptable? check_intensity->check_peak_shape Yes poor_shape_path Troubleshoot 'Poor Peak Shape' Path check_peak_shape->poor_shape_path No success Analysis Optimized check_peak_shape->success Yes

Caption: A logical workflow for troubleshooting common LC-MS/MS issues.

Data and Parameters

Table 1: Mass Spectrometry Parameters

The following table summarizes typical starting parameters for the analysis of this compound and its parent compound, Vardenafil, using ESI-MS/MS.

ParameterThis compoundVardenafilInternal Standard (Sildenafil)Internal Standard (Tadalafil)Reference
Ionization Mode +ESI+ESI+ESI+ESI[1][4]
Precursor Ion (Q1) 460.9489.1475.3390[1][4]
Product Ion (Q3) 151.2151.2100.1169[1][4]
Collision Energy (eV) ~45~45N/AN/A[4]
Fragmentor Voltage (V) ~135~135N/AN/A[4]
Gas Temperature (°C) 280 - 450280 - 450N/AN/A[4][5]
Nebulizer Pressure (psi) ~50~50N/AN/A[4]
Table 2: Liquid Chromatography Parameters

This table provides examples of chromatographic conditions that have been successfully used for the separation of this compound.

ParameterMethod 1Method 2Reference
Column Luna C18 (50 x 2.0 mm, 3 µm)ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[1][5]
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)0.1% Formic Acid in Water[1][5]
Mobile Phase B AcetonitrileAcetonitrile[1][5]
Elution Mode Isocratic (10:90, A:B)Gradient[1][5]
Flow Rate (mL/min) 0.20.3[1][5]
Column Temperature (°C) 4035[1][5]
Run Time (min) 26[1][4]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and simple method for extracting this compound from plasma samples.

  • Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard: Add the internal standard solution (e.g., Tadalafil in methanol).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.

  • Vortexing: Vortex the mixture for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 5°C.[4]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

  • Injection: Inject an appropriate volume (e.g., 2-5 µL) into the LC-MS/MS system.[4][6]

Protocol 2: LC-MS/MS Analysis Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (ice-cold Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (+ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection integrate Peak Integration detection->integrate quantify Quantification (Calibration Curve) integrate->quantify

Caption: A standard workflow for bioanalytical quantification.

References

Technical Support Center: Chromatographic Resolution of Vardenafil and N-Desethylvardenafil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of vardenafil and its primary metabolite, N-desethylvardenafil.

Troubleshooting Guide: Improving Resolution

Poor resolution between vardenafil and this compound is a common challenge due to their structural similarity. This guide provides a systematic approach to diagnose and resolve separation issues.

Common Problems and Solutions
ProblemPotential CauseRecommended Action
Co-elution or Poor Resolution (Rs < 1.5) 1. Inappropriate Mobile Phase Composition: Incorrect ratio of organic modifier to aqueous buffer.1a. Adjust Organic Modifier Percentage: Systematically decrease the percentage of acetonitrile or methanol in the mobile phase in small increments (e.g., 1-2%). This will generally increase the retention times of both compounds and may improve separation. 1b. Optimize Mobile Phase pH: Vardenafil and this compound are basic compounds. Operating the mobile phase at a pH between 3 and 5 can ensure consistent ionization and improve peak shape and resolution.[1] Using a buffer such as phosphate or ammonium bicarbonate at a concentration of 10-20 mM is recommended to maintain a stable pH.[1]
2. Unsuitable Stationary Phase: The column chemistry may not be optimal for separating these closely related compounds.2a. Evaluate Column Chemistry: While C18 columns are commonly used, consider a column with a different selectivity, such as a phenyl-hexyl or a C8 column.[2] 2b. Check Column Health: A decline in column performance can lead to poor resolution. Flush the column with a strong solvent, and if performance does not improve, replace the column.
Peak Tailing 1. Secondary Interactions with Stationary Phase: Silanol groups on the silica backbone can interact with the basic amine groups on vardenafil and this compound.1a. Lower Mobile Phase pH: Adjusting the mobile phase pH to a lower value (e.g., pH 3) can suppress the ionization of silanol groups, reducing peak tailing.[2] 1b. Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active silanol sites.
2. Column Overload: Injecting too much sample can lead to broad, tailing peaks.2a. Reduce Injection Volume or Concentration: Dilute the sample or reduce the injection volume to ensure the column's loading capacity is not exceeded.
Inconsistent Retention Times 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.1a. Increase Equilibration Time: Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before the first injection.
2. Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components.2a. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed.
3. Temperature Fluctuations: Changes in ambient temperature can affect retention times.3a. Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column oven.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution between vardenafil and this compound.

G Troubleshooting Workflow for Poor Resolution start Poor Resolution (Rs < 1.5) check_mobile_phase Check Mobile Phase Composition start->check_mobile_phase adjust_organic Decrease Organic Modifier % check_mobile_phase->adjust_organic Isocratic Elution adjust_ph Optimize Mobile Phase pH (3-5) check_mobile_phase->adjust_ph Ionizable Compounds check_peak_shape Assess Peak Shape adjust_organic->check_peak_shape adjust_ph->check_peak_shape check_column Evaluate Column column_health Check Column Health (Flush/Replace) check_column->column_health column_selectivity Try Different Stationary Phase (e.g., Phenyl-Hexyl) column_health->column_selectivity No Improvement resolution_ok Resolution Acceptable (Rs >= 1.5) column_health->resolution_ok Improved column_selectivity->resolution_ok peak_tailing Peak Tailing Present? check_peak_shape->peak_tailing check_peak_shape->resolution_ok Good Shape & Resolution peak_tailing->check_column No address_tailing Address Secondary Interactions (Lower pH, Add TEA) peak_tailing->address_tailing Yes address_tailing->check_peak_shape

Caption: A step-by-step workflow for diagnosing and resolving poor chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for improving the resolution of vardenafil and this compound?

A1: The composition of the mobile phase, specifically the percentage of the organic modifier (e.g., acetonitrile) and the pH, is the most critical factor. Due to their similar structures, fine-tuning these parameters is essential to achieve adequate separation. A systematic approach, starting with adjusting the organic modifier concentration, is often the most effective strategy.

Q2: What type of column is best suited for this separation?

A2: A standard C18 column is a good starting point and has been successfully used in many reported methods.[3] However, if resolution is still a challenge, a column with a different selectivity, such as a phenyl-hexyl or a shorter chain C8 column, may provide the necessary difference in interactions to separate the two compounds.

Q3: How does mobile phase pH affect the separation?

A3: Vardenafil and this compound are basic compounds with amine functionalities. The pH of the mobile phase will determine their degree of ionization. By controlling the pH, you can ensure that both compounds are in a consistent, and preferably single, ionic state, which leads to sharper, more symmetrical peaks and better resolution. A pH in the acidic range, typically between 3 and 5, is often optimal.[1]

Q4: I'm observing significant peak tailing for both compounds. What should I do?

A4: Peak tailing for these basic compounds is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase. To mitigate this, you can lower the pH of the mobile phase to suppress the ionization of the silanols. Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.

Q5: Can I use methanol instead of acetonitrile as the organic modifier?

A5: Yes, methanol can be used as an alternative to acetonitrile. Methanol is a more polar solvent and may offer different selectivity. If you are struggling to achieve resolution with acetonitrile, it is worthwhile to screen methanol as the organic modifier.

Experimental Protocols and Data

Representative HPLC Method Parameters

The following tables summarize typical experimental conditions for the chromatographic separation of vardenafil and this compound.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2
Column Kromasil KR 100 C18 (250 x 4.6 mm, 5 µm)Luna C18 (50 mm x 2.0 mm, 3 µm)
Mobile Phase Acetonitrile:Potassium Dihydrogen Phosphate (30:70 v/v)Acetonitrile:10 mM Ammonium Acetate, pH 5.0 (90:10 v/v)
Flow Rate 1.0 mL/min0.2 mL/min
Detection UV at 230 nmMS/MS
Column Temperature Ambient40 °C
Reference[3]

Table 2: UPLC Method Parameters for Vardenafil and Related Substances

ParameterUPLC Method
Column Zorbax Extended C18 (100 x 2.1 mm, 1.8 µm)
Mobile Phase A: 20 mM Ammonium Bicarbonate, pH 5.0; B: Acetonitrile (Gradient)
Flow Rate 0.25 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Achieved Resolution (Rs) > 2.0 for vardenafil and its impurities
Reference[1]
Detailed Experimental Protocol (Based on a Validated UPLC Method)

This protocol is adapted from a validated method for the determination of vardenafil and its related substances.[1]

  • Instrumentation: An ultra-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Zorbax Extended C18 (100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 20 mM Ammonium Bicarbonate, with pH adjusted to 5.0 using ortho-phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A suitable gradient program should be developed to ensure the separation of this compound from vardenafil. A starting point could be a shallow gradient with a low percentage of acetonitrile, gradually increasing to elute both compounds.

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Prepare a stock solution of vardenafil and this compound in a suitable diluent, such as acetonitrile or the mobile phase.

    • Further dilute the stock solution to the desired working concentration.

Key Chromatographic Relationships

The following diagram illustrates the relationship between key chromatographic parameters and their effect on resolution.

G Factors Affecting Chromatographic Resolution cluster_params Key Parameters resolution Resolution (Rs) efficiency Efficiency (N) resolution->efficiency proportional to √N selectivity Selectivity (α) resolution->selectivity retention Retention Factor (k) resolution->retention particle_size Decrease Particle Size efficiency->particle_size column_length Increase Column Length efficiency->column_length flow_rate Optimize Flow Rate efficiency->flow_rate mobile_phase Mobile Phase Composition selectivity->mobile_phase stationary_phase Stationary Phase Chemistry selectivity->stationary_phase temperature Temperature selectivity->temperature retention->mobile_phase

Caption: The relationship between chromatographic parameters and their impact on resolution.

References

Technical Support Center: Bioanalysis of N-Desethylvardenafil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of N-Desethylvardenafil using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the bioanalysis of this compound, these effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification.[4][5] This interference arises from endogenous matrix components like phospholipids, salts, and proteins that are co-extracted with the analyte from biological samples such as plasma or urine.[2][6]

Q2: What are the primary sources of matrix effects in plasma samples for this compound analysis?

A2: The most significant sources of matrix effects in plasma are phospholipids from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI) mode.[6][7] Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[2][8] These components can compete with this compound for ionization, affect droplet formation and evaporation in the ion source, and ultimately reduce the analyte's signal intensity.[9][10]

Q3: How can I select an appropriate internal standard (IS) to compensate for matrix effects?

A3: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound.[9][11] A SIL-IS is considered the "gold standard" because it has nearly identical chemical properties and chromatographic retention time to the analyte, meaning it will experience the same degree of ion suppression or enhancement.[1] If a SIL-IS is unavailable, a structural analog (e.g., vardenafil or sildenafil) can be used, but it must be demonstrated that it adequately tracks the analyte's behavior in the presence of matrix effects.[12][13]

Q4: What are the common strategies to minimize or eliminate matrix effects?

A4: Strategies to combat matrix effects can be categorized into three main areas:

  • Sample Preparation: Employing more rigorous sample cleanup techniques is highly effective. Methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally better at removing interfering components than simple protein precipitation (PPT).[1][14][15] Specialized techniques for phospholipid removal are also available.[7][16][17]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components is a crucial step.[1][9] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Mass Spectrometry Ionization: While electrospray ionization (ESI) is common, it is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][18] Switching the ionization mode, if compatible with the analyte, can sometimes mitigate the issue.

Troubleshooting Guide

Problem: I am observing significant ion suppression or enhancement for this compound. How do I confirm it's a matrix effect?

Solution: You can confirm and characterize the matrix effect using two primary experimental methods: a qualitative post-column infusion experiment and a quantitative post-extraction spike analysis.[2][19]

  • Post-Column Infusion: This experiment helps identify at which points during the chromatographic run ion suppression or enhancement occurs.[8][9][20] By infusing a constant flow of this compound solution post-column and injecting a blank, extracted matrix sample, any dip or rise in the baseline signal indicates the presence of interfering components.[21]

  • Post-Extraction Spike (Matrix Factor Calculation): This method quantifies the extent of the matrix effect.[2][9] You compare the peak area of this compound spiked into a blank matrix extract against the peak area of the analyte in a neat solvent. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression (<1) or enhancement (>1).

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Spiking

Objective: To quantify the magnitude of ion suppression or enhancement for this compound in a given biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and the Internal Standard (IS) into the final reconstitution solvent at a known concentration (e.g., medium QC level).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final evaporation step, spike the extracts with the same concentration of this compound and IS as in Set A.

    • Set C (Blank Matrix): Extract a blank matrix sample without adding the analyte or IS to check for interferences.

  • Analyze Samples: Inject all samples onto the LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor:

    • MF = (Ratio of Analyte/IS Peak Area in Set B) / (Mean Ratio of Analyte/IS Peak Area in Set A)

    • The IS-normalized MF should be close to 1 if the IS effectively compensates for the matrix effect. The relative standard deviation (RSD) across the different matrix lots should be <15%.

Protocol 2: Qualitative Assessment of Matrix Effect by Post-Column Infusion

Objective: To identify the chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.

Methodology:

  • System Setup:

    • Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable, mid-range signal.

    • Using a syringe pump and a T-connector, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer ion source.

  • Acquisition:

    • Begin infusing the analyte solution and allow the MS signal to stabilize, establishing a steady baseline.

    • Inject a blank sample extract prepared from the biological matrix of interest.

  • Data Analysis:

    • Monitor the signal for this compound in the resulting chromatogram.

    • A consistent, flat baseline indicates no matrix effects.

    • A significant drop in the baseline signal indicates a region of ion suppression.

    • A significant rise in the baseline signal indicates a region of ion enhancement.

    • This information can be used to adjust the chromatographic method to move the this compound peak away from these suppressive regions.[9][19]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery for this compound

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Phospholipid Removal Efficiency (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT) 95 ± 5.265 ± 12.5 (Suppression)Low (<30%)< 15
Liquid-Liquid Extraction (LLE) 88 ± 4.192 ± 7.8 (Minimal Suppression)Moderate (~70-80%)< 10
Solid-Phase Extraction (SPE) 92 ± 3.598 ± 5.1 (Negligible Effect)High (>95%)< 5
Phospholipid Removal Plate 97 ± 4.899 ± 3.9 (Negligible Effect)Very High (>99%)< 5

Data are representative and may vary based on specific assay conditions.

Visualizations

Diagram 1: Troubleshooting Workflow for Matrix Effects

MatrixEffect_Troubleshooting cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Resolution start Poor Accuracy or Reproducibility Observed q1 Is Matrix Effect Suspected? start->q1 assess Perform Post-Column Infusion & Post-Extraction Spike Analysis q1->assess Yes end_fail Consult Further Expertise q1->end_fail No, check other causes q2 Significant Matrix Effect Confirmed? assess->q2 optimize_sample_prep Optimize Sample Preparation (SPE, LLE, PLR) q2->optimize_sample_prep Yes end_ok Method Validated Proceed with Analysis q2->end_ok No optimize_lc Optimize Chromatography (Separate Analyte from Suppression Zone) optimize_sample_prep->optimize_lc check_is Verify Internal Standard (Use Stable Isotope-Labeled IS) optimize_lc->check_is revalidate Re-evaluate Matrix Effect check_is->revalidate q3 Matrix Effect Mitigated? revalidate->q3 q3->optimize_sample_prep No, iterate q3->end_ok Yes

Caption: A workflow for identifying, assessing, and mitigating matrix effects.

Diagram 2: Mechanism of Ion Suppression in ESI

Ion_Suppression Mechanism of Electrospray Ionization (ESI) Suppression cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Suppressed Condition (Matrix Effect) cluster_legend Legend Droplet_A Droplet with Analyte (A) Ion_A [A+H]+ Droplet_A->Ion_A Efficient Evaporation & Ionization MS_Detector Mass Spectrometer Signal Ion_A->MS_Detector High Signal Droplet_B Droplet with Analyte (A) & Matrix (M) Ion_B [A+H]+ Droplet_B->Ion_B Competition for charge/surface Ion_M [M+H]+ Droplet_B->Ion_M Matrix ionizes preferentially Ion_B->MS_Detector Low (Suppressed) Signal l1 A = this compound (Analyte) l2 M = Matrix Component (e.g., Phospholipid) l3 [X+H]+ = Protonated Ion

Caption: How co-eluting matrix components suppress analyte ionization.

Diagram 3: Decision Tree for Sample Preparation Method Selection

SamplePrep_DecisionTree start Start: Select Sample Preparation Method q1 High Throughput Required? start->q1 ppt Protein Precipitation (PPT) q1->ppt Yes q2 Is Sample Cleanliness Critical? q1->q2 No end_note Always validate for recovery and matrix effect ppt->end_note Fast but dirty, high matrix effect risk q3 Are Phospholipids the Primary Concern? q2->q3 Yes lle Liquid-Liquid Extraction (LLE) q2->lle No plr Use Phospholipid Removal Plates/SPE q3->plr Yes spe Solid-Phase Extraction (SPE) q3->spe No plr->end_note spe->end_note lle->end_note

Caption: Decision tree for choosing a sample preparation technique.

References

Technical Support Center: Troubleshooting Poor Recovery of N-Desethylvardenafil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing poor recovery of N-Desethylvardenafil during extraction procedures. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should consider for extraction?

A1: Understanding the physicochemical properties of this compound is crucial for optimizing its extraction. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₈N₆O₄S[1][2][3][4][5]
Molecular Weight 460.55 g/mol [1][2][4]
Solubility Soluble in Chloroform, Dichloromethane, DMSO, Methanol.[4] Soluble in DMF, Ethanol.[3] Sparingly soluble in Ethanol:PBS (pH 7.2) (1:4) at 0.2 mg/mL.[3][3][4]
Synonyms Vardenafil-N-desethyl, Imidazo[5,1-f][6][7][8]triazin-4(1H)-one, 2-[2-ethoxy-5-(1-piperazinylsulfonyl)phenyl]-5-methyl-7-propyl-[1]

This compound is a metabolite of Vardenafil, formed by the action of cytochrome P450 enzymes CYP3A4 and CYP3A5.[3]

Troubleshooting Guides

This section is divided into two main extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE) Troubleshooting

Q2: I am experiencing low recovery of this compound using SPE. What are the potential causes and solutions?

A2: Low recovery in SPE can stem from several factors throughout the process.[7] A systematic evaluation of each step is necessary to pinpoint the issue.[9] The following sections detail potential problems and their corresponding solutions.

Problem Area 1: Analyte Breakthrough During Sample Loading

If the analyte does not properly bind to the sorbent, it will be lost in the fraction that flows through the cartridge during sample loading.

Troubleshooting Steps:

  • Verify Sorbent Selection: Ensure the chosen sorbent has the appropriate retention mechanism for this compound. Given its structure, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be suitable. A mismatch between the analyte's polarity and the sorbent is a common cause of poor retention.[7]

  • Optimize Sample pH and Ionic Strength: The pH of the sample can significantly impact the ionization state of this compound, affecting its retention on the sorbent.[10] For reversed-phase SPE, adjust the sample pH to suppress the ionization of the analyte, thereby increasing its hydrophobicity and retention. Conversely, for ion-exchange SPE, the pH should be adjusted to ensure the analyte is charged.[7] Adding salt (e.g., 5-10% NaCl) to the sample can increase the polarity of the aqueous phase, enhancing the retention of polar analytes in reversed-phase SPE.[11]

  • Check Sample Solvent Strength: If the sample is dissolved in a solvent with a high organic content, it may be too "strong" and prevent the analyte from binding to the sorbent.[11] Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading.[11]

  • Control Flow Rate: A high flow rate during sample loading can prevent the analyte from having sufficient time to interact with the sorbent.[10][11] Decrease the flow rate to allow for proper equilibration.[11]

  • Prevent Column Overload: Exceeding the binding capacity of the SPE cartridge will lead to analyte loss.[11] If you suspect overloading, try decreasing the sample volume or increasing the sorbent mass.[11]

Problem Area 2: Analyte Loss During Washing Step

The washing step is intended to remove interferences, but an inappropriate wash solvent can also strip the analyte of interest from the sorbent.

Troubleshooting Steps:

  • Evaluate Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of this compound.[9] Use a weaker solvent for the washing step. For reversed-phase SPE, this means using a lower percentage of organic solvent in the wash solution.

  • Optimize Wash Volume: While a sufficient wash volume is necessary to remove interferences, an excessive volume can lead to analyte loss.[10] Use the minimum volume required for effective cleaning.

Problem Area 3: Incomplete Elution of the Analyte

If the analyte is strongly retained on the sorbent, the elution solvent may not be strong enough to recover it completely.

Troubleshooting Steps:

  • Increase Elution Solvent Strength: Use a stronger elution solvent to ensure the complete desorption of this compound.[7] For reversed-phase SPE, this typically involves increasing the percentage of organic solvent in the elution solution.[7] For ion-exchange SPE, adjusting the pH or ionic strength of the elution buffer may be necessary.[7]

  • Increase Elution Volume: The volume of the elution solvent may be insufficient to elute the entire bound analyte.[12] Increase the elution volume in increments and analyze the fractions to determine the optimal volume.[7]

  • Perform Multiple Elutions: Instead of a single large-volume elution, performing two or three smaller-volume elutions can sometimes improve recovery.

Experimental Protocol: General Reversed-Phase SPE for this compound

This is a general starting protocol that should be optimized for your specific sample matrix.

  • Conditioning: Condition a C18 SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of water. Do not let the sorbent dry out.[11]

  • Equilibration: Equilibrate the cartridge with 1-2 column volumes of the same solvent as your sample (e.g., water with a specific pH).

  • Sample Loading: Load the pre-treated sample at a low flow rate (e.g., 1-2 mL/min).[7]

  • Washing: Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove interferences.

  • Elution: Elute this compound with a strong solvent (e.g., methanol or acetonitrile). Consider adding a small amount of a modifier like formic acid or ammonia to improve recovery, depending on the analyte's properties.

SPE_Troubleshooting_Workflow start Start: Poor this compound Recovery check_loading Check Analyte in Flow-Through during Loading start->check_loading check_wash Check Analyte in Wash Fraction check_loading->check_wash No loading_issues Problem: Poor Retention check_loading->loading_issues Yes check_elution Incomplete Elution check_wash->check_elution No wash_issues Problem: Premature Elution check_wash->wash_issues Yes elution_issues Problem: Strong Retention check_elution->elution_issues Yes end End: Optimized Recovery check_elution->end No solution_loading Solutions: - Optimize sample pH/solvent - Decrease flow rate - Check sorbent type/mass loading_issues->solution_loading solution_wash Solutions: - Decrease wash solvent strength - Optimize wash volume wash_issues->solution_wash solution_elution Solutions: - Increase elution solvent strength/volume - Use solvent modifier elution_issues->solution_elution solution_loading->end solution_wash->end solution_elution->end

SPE Troubleshooting Workflow

Liquid-Liquid Extraction (LLE) Troubleshooting

Q3: My LLE procedure for this compound results in poor recovery and emulsion formation. How can I resolve this?

A3: LLE is a common technique, but issues like emulsion formation and poor partitioning can lead to low recovery.[6]

Problem Area 1: Emulsion Formation

An emulsion is a stable mixture of two immiscible liquids, which prevents a clean separation of the aqueous and organic layers.[13] This is a very common problem, especially with biological samples containing fats and proteins.[6]

Troubleshooting Steps:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of emulsions.[6]

  • "Salting Out": Add a saturated sodium chloride (brine) solution to the mixture.[6][13] This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing the separation of the two phases.[6]

  • Change Solvent: If emulsions persist, consider using a different organic solvent.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can help break the emulsion.

  • Filtration: Filtering the mixture through a bed of glass wool or filter paper can sometimes help to break up the emulsion.[13]

Problem Area 2: Poor Partitioning of this compound

Low recovery can occur if the analyte does not efficiently partition into the organic phase.

Troubleshooting Steps:

  • Optimize pH: The pH of the aqueous phase is critical. This compound has basic nitrogen atoms that will be protonated at low pH, making the molecule more water-soluble. To extract it into an organic solvent, the pH of the aqueous phase should be adjusted to be basic (e.g., pH 9-11) to ensure the analyte is in its neutral, more hydrophobic form.

  • Solvent Selection: The choice of organic solvent is crucial. Use a solvent in which this compound has high solubility. Based on its known solubilities, dichloromethane or chloroform could be effective.[4] Also, consider the polarity of the solvent.

  • Increase Solvent Volume/Multiple Extractions: Instead of one large volume extraction, performing multiple extractions with smaller volumes of the organic solvent will be more efficient at recovering the analyte.

  • Solvent to Sample Ratio: Ensure an adequate volume of extraction solvent is used relative to the sample volume.

Experimental Protocol: General LLE for this compound from an Aqueous Matrix
  • pH Adjustment: Adjust the pH of the aqueous sample containing this compound to a basic pH (e.g., 9-11) using a suitable base like sodium hydroxide or ammonium hydroxide.

  • Solvent Addition: Transfer the sample to a separatory funnel and add an appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane).

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.[14]

  • Phase Separation: Allow the layers to separate.[14] If an emulsion forms, refer to the troubleshooting steps above.

  • Collection: Drain the lower organic layer.

  • Repeat Extraction: Repeat the extraction process on the aqueous layer with fresh organic solvent 1-2 more times to maximize recovery.

  • Combine and Dry: Combine the organic extracts and dry them over an anhydrous salt like sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent to concentrate the extracted this compound.

LLE_Troubleshooting_Logic start Start: Poor LLE Recovery check_emulsion Is an Emulsion Forming? start->check_emulsion emulsion_solutions Solutions: - Gentle mixing - Add brine ('salting out') - Centrifugation check_emulsion->emulsion_solutions Yes check_partitioning Problem: Poor Partitioning check_emulsion->check_partitioning No end End: Improved Recovery emulsion_solutions->end partitioning_solutions Solutions: - Adjust pH of aqueous phase - Change organic solvent - Multiple extractions check_partitioning->partitioning_solutions partitioning_solutions->end

LLE Troubleshooting Logic

Alternative Method: Protein Precipitation

For samples in biological matrices like plasma, a simple protein precipitation step might be a viable alternative or a pre-treatment before SPE or LLE. A study on Vardenafil extraction from plasma utilized this method.[15]

Protocol: Protein Precipitation
  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile.[15]

  • Vortex the mixture for 30 seconds to precipitate the proteins.[15]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[15]

  • Collect the supernatant containing the analyte for analysis.[15]

References

Technical Support Center: N-Desethylvardenafil Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of N-Desethylvardenafil in biological samples under various storage conditions. Adherence to these guidelines is crucial for ensuring the accuracy and reliability of experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of Vardenafil?

A1: The major circulating metabolite of Vardenafil is this compound (M1), which is formed through the desethylation of the piperazine moiety of the parent drug.[1] This metabolic process is primarily carried out by the hepatic enzyme CYP3A4, with minor contributions from CYP3A5 and CYP2C isoforms.[1]

Q2: What are the recommended long-term storage conditions for this compound in plasma?

A2: For long-term storage, it is recommended to keep plasma samples containing this compound at -70°C. At this temperature, the analyte has been shown to be stable for at least 59 days.

Q3: How many freeze-thaw cycles can plasma samples containing this compound undergo?

A3: Plasma samples with this compound are stable for at least three freeze-thaw cycles when frozen at -70°C and thawed at room temperature. To avoid potential degradation, it is advisable to aliquot samples into single-use vials to minimize the number of freeze-thaw cycles.

Q4: What is the stability of this compound at room temperature during sample processing?

A4: this compound in human plasma is stable for at least 24 hours at room temperature. However, to minimize the potential for any degradation, it is best practice to process samples on ice and return them to frozen storage as promptly as possible.

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively detailed in the literature, its stability profile is expected to be similar to the parent compound, Vardenafil. Forced degradation studies on Vardenafil indicate that it is susceptible to oxidative conditions. Therefore, exposure of samples to oxidizing agents should be avoided.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Sample degradation due to improper storage.Ensure samples are stored at -70°C for long-term storage and minimize freeze-thaw cycles by aliquoting.
Inefficient extraction from the biological matrix.Review and optimize the sample preparation and extraction protocol. Ensure the pH of the sample is appropriate for the extraction solvent used.
High variability in replicate measurements Inconsistent sample handling during thawing and processing.Standardize the thawing procedure (e.g., thaw at room temperature for a consistent duration). Ensure complete vortexing after thawing and before extraction.
Analyte instability on the autosampler.Verify the autosampler stability of this compound under the specific conditions of your analytical run. If instability is observed, reduce the time samples spend in the autosampler.
Presence of unexpected peaks in chromatogram Degradation of the analyte.Review storage conditions and sample handling procedures. Perform forced degradation studies to identify potential degradation products and ensure the analytical method can resolve them from the analyte of interest.

Quantitative Stability Data

The stability of this compound in human plasma has been evaluated under various conditions. The following tables summarize the quantitative data from these stability studies.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

AnalyteConcentration (ng/mL)Number of Freeze-Thaw CyclesMean Concentration (ng/mL) ± SDAccuracy (%)
This compound1.531.48 ± 0.0498.7
1503148.67 ± 3.2899.1

Data indicates stability after three cycles of freezing at -70°C and thawing at room temperature.

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

AnalyteConcentration (ng/mL)Storage Duration (hours)Mean Concentration (ng/mL) ± SDAccuracy (%)
This compound1.5241.46 ± 0.0597.3
15024145.83 ± 2.9997.2

Table 3: Long-Term Stability of this compound in Human Plasma at -70°C

AnalyteConcentration (ng/mL)Storage Duration (days)Mean Concentration (ng/mL) ± SDAccuracy (%)
This compound1.5591.49 ± 0.0499.3
15059152.17 ± 3.60101.4

Experimental Protocols

Sample Preparation for Stability Studies
  • Preparation of Spiked Plasma Samples:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol).

    • Spike pooled human plasma with the stock solution to achieve low and high quality control (QC) concentrations (e.g., 1.5 ng/mL and 150 ng/mL).

    • Vortex the spiked plasma samples for 1 minute to ensure homogeneity.

    • Aliquot the spiked plasma into polypropylene tubes for each stability condition to be tested.

  • Liquid-Liquid Extraction Procedure:

    • To a 100 µL aliquot of plasma sample, add an internal standard solution.

    • Add 50 µL of 1 M NaOH to alkalinize the sample.

    • Add 1 mL of ethyl acetate as the extraction solvent.

    • Vortex the mixture for 10 minutes.

    • Centrifuge at 13,000 rpm for 5 minutes at 4°C.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analytical Method
  • Chromatographic Column: A suitable C18 column (e.g., 2.0 mm x 50 mm, 3 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium acetate (pH 5.0) and acetonitrile (e.g., in a 10:90 v/v ratio).[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Vardenafil: m/z 489.1 → 151.2[2]

    • This compound: m/z 460.9 → 151.2[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Sample Analysis start Start: Blank Biological Matrix spike Spike with this compound (Low & High QC) start->spike aliquot Aliquot for Stability Conditions spike->aliquot ft Freeze-Thaw Cycles (-70°C to RT) aliquot->ft st Short-Term (Bench-Top) (Room Temperature) aliquot->st lt Long-Term (-70°C) aliquot->lt extract Liquid-Liquid Extraction ft->extract st->extract lt->extract lcms LC-MS/MS Analysis extract->lcms data Data Comparison to Baseline (T=0) lcms->data end End: Stability Determined data->end

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_degradation Potential Degradation vardenafil Vardenafil metabolism Metabolism (N-deethylation via CYP3A4/3A5) vardenafil->metabolism ndesethyl This compound metabolism->ndesethyl stress Stress Conditions (e.g., Oxidation) ndesethyl->stress Likely follows similar pathway to Vardenafil products Degradation Products stress->products

Caption: Metabolic formation and potential degradation pathway of this compound.

References

Technical Support Center: N-Desethylvardenafil LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize ion suppression when analyzing N-Desethylvardenafil, a major metabolite of vardenafil, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect that reduces the signal intensity of a target analyte, such as this compound.[1][2] It occurs when other components in the sample (the "matrix"), like salts, proteins, and phospholipids from plasma, co-elute from the LC column and interfere with the ionization process in the mass spectrometer's source.[3][4] This competition for ionization leads to a decreased signal for your analyte, which can severely compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2][5][6]

Q2: What are the most common causes of ion suppression in bioanalytical samples?

A2: The primary causes are endogenous components from biological matrices.[1] In plasma or serum samples, the most common interfering substances are phospholipids, which often elute in the middle of a typical reversed-phase chromatographic run.[7][8] Other causes include salts, proteins, and metabolites that were not removed during sample preparation.[4][9] Mobile phase additives and contaminants from collection tubes can also contribute to ion suppression.[2]

Q3: How can I definitively detect if ion suppression is affecting my this compound signal?

A3: The most reliable method is a post-column infusion experiment.[3][10] This involves continuously infusing a standard solution of this compound into the mobile phase flow after the analytical column but before the MS ion source.[4] You then inject a blank, extracted matrix sample. A drop in the otherwise stable baseline signal for this compound indicates the retention time at which matrix components are eluting and causing suppression.[3][4] Another method is the post-extraction spike, where you compare the analyte's response in a spiked blank matrix extract to its response in a clean solvent.[10]

Q4: What is the single most effective strategy to minimize ion suppression?

A4: Improving the sample preparation or cleanup procedure is generally the most effective way to combat ion suppression.[1][11][12] The goal is to selectively remove the interfering matrix components before injecting the sample into the LC-MS/MS system.[9] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are significantly more effective at removing interferences than simpler methods like Protein Precipitation (PPT).[1][12]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Sample dilution can be a simple and effective approach to reduce the concentration of interfering matrix components.[10][11] However, this strategy also dilutes your analyte, this compound, which may compromise the sensitivity of the assay, especially if you are trying to achieve a low limit of quantitation (LLOQ).[10] This approach is only feasible if the resulting analyte concentration is still well above the detection limits of your instrument.[11]

Q6: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound analysis?

A6: While both are common ionization techniques, ESI is generally more susceptible to ion suppression than APCI due to its ionization mechanism.[3][6] However, ESI is very effective for polar molecules like this compound and is commonly used.[13] If severe ion suppression persists with ESI and cannot be resolved by other means, testing APCI is a viable option, as it may be less affected by the specific matrix components in your sample.[6]

Q7: How does using an internal standard (IS) help with ion suppression?

A7: An internal standard helps to compensate for, but not eliminate, ion suppression.[1] The ideal IS is a stable isotope-labeled (SIL) version of this compound. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression.[1] Therefore, the ratio of the analyte's signal to the IS's signal remains constant, allowing for accurate and precise quantification even if the absolute signal intensity fluctuates between injections.[1][12]

Troubleshooting Guide

Problem: Low or Inconsistent Signal Intensity for this compound

This is a classic symptom of ion suppression, where the analyte signal is diminished unpredictably.

Workflow for Investigating and Mitigating Ion Suppression

cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Verification Start Low or Inconsistent This compound Signal CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression SuppressionZone Suppression Zone Identified? CheckSuppression->SuppressionZone OptimizeSamplePrep Improve Sample Preparation (e.g., Switch from PPT to SPE) SuppressionZone->OptimizeSamplePrep Yes OptimizeChroma Optimize Chromatography (e.g., Change Gradient, Use UPLC) SuppressionZone->OptimizeChroma Yes Revalidate Re-evaluate Method (Precision, Accuracy, LLOQ) SuppressionZone->Revalidate No, but problem persists OptimizeSamplePrep->Revalidate OptimizeChroma->Revalidate End Robust Method Achieved Revalidate->End

Caption: A decision tree for troubleshooting ion suppression.

Solution 1: Enhance Sample Preparation

The most robust solution is to remove interfering matrix components before analysis.

Table 1: Comparison of Sample Preparation Techniques

Technique Principle Advantages Disadvantages Suitability for this compound
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to denature and precipitate proteins.[4][12] Fast, simple, inexpensive. Non-selective; salts and phospholipids remain in the supernatant, often causing significant ion suppression.[4][12] Suitable for initial screening but not recommended for validated, high-sensitivity assays due to high risk of matrix effects.
Liquid-Liquid Extraction (LLE) Partitions the analyte between the aqueous sample and an immiscible organic solvent based on polarity.[1] Can provide a cleaner extract than PPT; effective at removing salts.[4] Can be labor-intensive, may form emulsions, and is not easily automated.[4] A published method successfully used LLE with ethyl acetate, demonstrating its viability.[13]

| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a different solvent.[1][7] | Highly selective, provides the cleanest extracts, effectively removes phospholipids, and is easily automated.[7][12] | More expensive and requires more method development than PPT or LLE. | Highly Recommended. Provides the most effective removal of matrix interferences, leading to minimal ion suppression and a more robust assay. |

Solution 2: Optimize Chromatographic Separation

If sample preparation cannot be changed, modifying the LC method can help separate this compound from the suppression zones identified in the post-column infusion experiment.

  • Adjust the Gradient: Alter the mobile phase gradient to shift the retention time of this compound away from areas of major interference.[1]

  • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity and may resolve the analyte from interferences.[3]

  • Use High-Efficiency Columns: Employing columns with smaller particle sizes (e.g., UPLC/UHPLC technology) provides sharper peaks and better resolution, which can separate the analyte from closely eluting matrix components.[8][14]

Experimental Protocols & Data

Protocol 1: Post-Column Infusion to Identify Suppression Zones
  • Setup: Use a T-fitting to connect the outlet of the LC column to both the MS ion source and a syringe pump.

  • Analyte Solution: Prepare a solution of this compound in mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50-100 ng/mL).

  • Procedure:

    • Begin the LC gradient without an injection and start the syringe pump infusion to establish a stable baseline signal for the this compound MRM transition.[4]

    • Inject a blank plasma sample that has been processed with your standard sample preparation method.[3]

    • Monitor the this compound signal throughout the chromatographic run.

  • Interpretation: Any significant drop in the signal indicates a region of ion suppression caused by eluting matrix components.[3][4] The goal is to ensure your analyte's retention time does not fall within these zones.

Protocol 2: Recommended Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for the simultaneous determination of vardenafil and this compound in human plasma.[13]

  • Aliquoting: Pipette 250 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard: Add the internal standard (e.g., sildenafil).[13]

  • Extraction: Add 1 mL of ethyl acetate as the extraction solvent.[13]

  • Mixing: Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the mobile phase.

  • Injection: Vortex briefly and inject the sample into the LC-MS/MS system.

General LC-MS/MS Workflow

Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Prep Sample Preparation (LLE or SPE) Spike->Prep LC LC Separation (Reversed-Phase Column) Prep->LC MS Ionization (ESI+) & MS/MS Detection (MRM) LC->MS Data Data Acquisition & Quantification MS->Data Result Final Concentration Report Data->Result

Caption: Standard bioanalytical workflow for this compound.

Table 2: Example LC-MS/MS Parameters for this compound Analysis This table consolidates typical parameters from published literature.[13][15][16] Optimization is required for your specific instrumentation and application.

ParameterTypical SettingNotes
LC Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, <3 µm)Shorter columns with small particles allow for rapid analysis times.[13][15]
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Acetate/Formate in WaterAdditives are used to control pH and improve peak shape and ionization efficiency.[13][15]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better chromatographic efficiency.[13][15]
Flow Rate 0.2 - 0.4 mL/minCompatible with standard ESI sources.[13][15]
Elution Mode Isocratic or GradientGradient elution is often better for separating the analyte from early-eluting matrix components.[15]
Ion Source Electrospray Ionization (ESI)
Ionization Mode Positive (+)This compound is a basic compound that ionizes well in positive mode.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity.
MRM Transition m/z 460.9 → 151.2The precursor ion ([M+H]⁺) is m/z 460.9. The specific product ion may require optimization.[13]
Internal Standard Sildenafil (m/z 475.3 → 100.1) or a SIL-ISA stable isotope-labeled IS is the preferred choice to accurately correct for matrix effects.[13]

References

Technical Support Center: Optimizing MRM Transitions for N-Desethylvardenafil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the fragmentation of N-Desethylvardenafil for Multiple Reaction Monitoring (MRM) transitions. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and key quantitative data to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion (parent ion) for this compound in positive electrospray ionization (ESI+)?

A1: In positive ESI mode, this compound typically forms a protonated molecule, [M+H]⁺. With a molecular weight of approximately 460.5 g/mol , the expected precursor ion will have a mass-to-charge ratio (m/z) of around 461.[1][2] A validated LC-MS/MS method has utilized the precursor ion at m/z 460.9.[1]

Q2: What are the most common product ions (fragments) observed for this compound?

A2: The fragmentation of this compound, similar to vardenafil and its analogues, yields several characteristic product ions. A prominent and frequently used product ion is m/z 151.2.[1] Other significant fragments can be expected from the cleavage of the piperazine moiety, resulting in ions at m/z 113 and m/z 85.[2] Additionally, fragments with m/z values of 312 and 299 are also characteristic of the vardenafil core structure.[2]

Q3: Where can I find a starting point for collision energy (CE) optimization for this compound?

A3: While the optimal collision energy is instrument-dependent and should be determined empirically, you can use values from similar compounds as a starting point. For vardenafil, a collision energy of 45 eV has been used for the transitions m/z 489 → 151 and m/z 489 → 312.[3] Another study on a vardenafil analogue, O-propyl vardenafil, utilized a collision energy of 44 eV.[4] For vardenafil itself, a collision energy of 55 eV has also been reported for the m/z 489 -> 151 transition.[3] A good starting range for optimization would therefore be between 40 and 60 eV.

Q4: What are the key parameters to optimize for a robust MRM method?

A4: Beyond selecting the precursor and product ions and optimizing collision energy, other critical parameters include declustering potential (DP) or cone voltage (CV), cell exit potential (CXP), and collision cell gas pressure. Chromatographic conditions such as column chemistry, mobile phase composition, and gradient profile are also crucial for achieving good separation and minimizing matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of MRM transitions for this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for Precursor Ion 1. Incorrect ionization mode (should be positive ESI).2. Suboptimal ion source parameters (e.g., temperature, gas flows, capillary voltage).3. Poor sample quality or low concentration.4. Inefficient desolvation.1. Ensure the mass spectrometer is operating in positive ionization mode.2. Systematically optimize ion source parameters using a tuning solution of this compound.3. Verify the concentration and integrity of your standard solution.4. Increase nebulizer gas flow and source temperature to improve desolvation.
Low Intensity of Product Ions 1. Suboptimal collision energy (CE).2. Incorrect product ion selection.3. Low collision gas pressure.1. Perform a collision energy optimization experiment by ramping the CE across a range (e.g., 10-70 eV) and monitoring the intensity of each product ion.2. Confirm the expected product ions by performing a product ion scan on the precursor ion.3. Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range.
High Background Noise or Interferences 1. Co-eluting matrix components.2. Contaminated mobile phase or LC system.3. In-source fragmentation.1. Optimize the chromatographic separation to resolve this compound from interfering compounds.2. Use high-purity solvents and flush the LC system thoroughly.3. Optimize the declustering potential/cone voltage to minimize fragmentation in the ion source.
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH for the basic piperazine moiety.2. Secondary interactions with the stationary phase.3. Column overload.1. Adjust the mobile phase pH to be at least 2 pH units below the pKa of the piperazine nitrogen to ensure consistent protonation.2. Consider using a column with end-capping or a different stationary phase chemistry.3. Dilute the sample to avoid overloading the analytical column.
Inconsistent Ion Ratios 1. Fluctuations in collision energy or collision gas pressure.2. Dwell time is too short.3. Crosstalk between MRM transitions.1. Ensure the mass spectrometer parameters are stable. 2. Increase the dwell time for each transition to ensure sufficient data points are collected across the chromatographic peak.3. If monitoring multiple transitions, ensure there is sufficient time between them to avoid crosstalk.

Data Presentation

Table 1: Recommended MRM Transitions for this compound
Precursor Ion (m/z)Product Ion (m/z)Proposed FragmentTypical Starting Collision Energy (eV)Role
461.2151.2Imidazotriazinone core45 - 55Quantifier
461.2312.1Loss of piperazine moiety40 - 50Qualifier
461.2113.1Piperazine ring fragment35 - 45Qualifier
461.285.1Further fragmentation of piperazine40 - 50Qualifier
461.2299.1Vardenafil core fragment40 - 50Qualifier

Note: The optimal collision energy is instrument-specific and should be determined empirically.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for this compound
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Optimize Source Parameters: In positive ESI mode, optimize the ion source parameters (e.g., capillary voltage, source temperature, nebulizer gas flow) to maximize the signal intensity of the precursor ion (m/z 461.2).

  • Perform a Product Ion Scan: With the optimized source parameters, perform a product ion scan on the precursor ion (m/z 461.2) using a nominal collision energy (e.g., 30 eV) to identify the major product ions.

  • Set up the Collision Energy Ramp: For each identified product ion, set up an experiment to ramp the collision energy. A typical range would be from 5 eV to 70 eV in 2-5 eV increments.

  • Acquire Data: Acquire the intensity of each product ion at each collision energy step.

  • Analyze the Data: Plot the intensity of each product ion against the collision energy. The collision energy that yields the maximum intensity for a given product ion is the optimal CE for that transition.

Visualizations

fragmentation_pathway cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z 461.2 product1 m/z 151.2 (Imidazotriazinone core) precursor->product1 Fragmentation product2 m/z 312.1 (Loss of piperazine) precursor->product2 Fragmentation product3 m/z 113.1 (Piperazine fragment) precursor->product3 Fragmentation product5 m/z 299.1 (Vardenafil core fragment) precursor->product5 Fragmentation product4 m/z 85.1 (Piperazine fragment) product3->product4 Further Fragmentation

Caption: Proposed fragmentation pathway of this compound.

experimental_workflow start Start: Prepare this compound Standard infuse Infuse Standard into Mass Spectrometer start->infuse optimize_source Optimize Ion Source Parameters for Precursor Ion (m/z 461.2) infuse->optimize_source product_scan Perform Product Ion Scan to Identify Fragments optimize_source->product_scan ce_ramp Perform Collision Energy Ramp for Each Product Ion product_scan->ce_ramp analyze Analyze Data to Determine Optimal CE ce_ramp->analyze end End: Finalized MRM Transitions analyze->end

Caption: Experimental workflow for MRM transition optimization.

troubleshooting_workflow start Low Signal Intensity? precursor_check Precursor Ion Signal Strong? start->precursor_check product_check Product Ion Signal Strong? precursor_check->product_check Yes solution1 Optimize Source Parameters Check Sample Concentration precursor_check->solution1 No solution2 Optimize Collision Energy Check Collision Gas Pressure product_check->solution2 No solution3 Optimize Chromatography Check for Interferences product_check->solution3 Yes (but noisy) end Signal Optimized product_check->end Yes solution1->end solution2->end solution3->end

References

enhancing the sensitivity of N-Desethylvardenafil detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of N-Desethylvardenafil detection in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high sensitivity for this compound detection in biological samples?

A1: The main challenges include the typically low concentrations of the metabolite in biological fluids, significant interference from endogenous matrix components (matrix effects), and potential degradation of the analyte during sample handling and preparation.[1] Biological matrices like plasma and urine are complex mixtures containing proteins, salts, lipids, and other metabolites that can co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to ion suppression or enhancement and, consequently, inaccurate and imprecise results.[2][3]

Q2: Which analytical technique is most suitable for the sensitive detection of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in complex biological samples due to its high sensitivity, selectivity, and specificity.[4][5] This technique requires a small sample volume and offers short analysis times.[4] The use of Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry further enhances selectivity and reduces background noise, which is crucial for detecting low analyte concentrations.[6][7][8]

Q3: What are the most effective sample preparation techniques to enhance this compound detection sensitivity?

A3: The choice of sample preparation is critical for minimizing matrix effects and improving sensitivity. The most common techniques are:

  • Protein Precipitation (PPT): A simple and rapid method involving the addition of an organic solvent like acetonitrile or methanol to precipitate proteins.[4][9] While fast, it may not effectively remove all interfering substances, potentially leading to significant matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner sample extract by partitioning the analyte into an immiscible organic solvent. LLE is more effective than PPT at removing salts and other polar interferences.[1][10][11]

  • Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a broad range of interferences and concentrating the analyte.[1][12] This method can lead to the highest sensitivity and specificity but is also more complex and time-consuming.[1]

Q4: How can I minimize ion suppression in my LC-MS/MS analysis of this compound?

A4: Minimizing ion suppression is crucial for achieving high sensitivity. Key strategies include:

  • Optimizing Chromatography: Achieve baseline separation of this compound from co-eluting matrix components by adjusting the mobile phase composition, gradient profile, column chemistry, or flow rate.[1][2]

  • Improving Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove a wider range of interfering compounds.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may also decrease the analyte signal.[13][14]

  • Using a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound will experience similar matrix effects, enabling accurate correction during data processing.[3][14]

  • Modifying Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain analytes.[3][14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Poor extraction recovery.2. Significant ion suppression.3. Analyte degradation.4. Incorrect MS/MS parameters.1. Optimize the sample preparation method (see Data Presentation section for comparison of recovery rates).2. Evaluate and mitigate matrix effects (see FAQs). Infuse a standard solution of this compound post-column while injecting a blank matrix extract to identify regions of ion suppression.[2][13]3. Ensure proper sample storage and handling procedures.4. Optimize MRM transitions (precursor/product ions) and collision energy for this compound and its internal standard.[10]
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation.2. Variable matrix effects between samples.3. Carryover from previous injections.1. Automate the sample preparation workflow if possible to ensure consistency. Ensure uniform vortexing times and solvent volumes.[1]2. Utilize a stable isotope-labeled internal standard.[3]3. Optimize the autosampler wash protocol with a strong organic solvent. Inject blank samples after high-concentration standards or samples to check for carryover.[1]
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Incompatible sample solvent with the mobile phase.3. Secondary interactions with the stationary phase.1. Use a guard column to protect the analytical column.[15] Periodically flush or replace the column.2. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.3. Adjust the mobile phase pH or add modifiers to minimize secondary interactions.
Interfering Peaks 1. Co-eluting endogenous compounds.2. Contamination from reagents or labware.3. Presence of other metabolites.1. Improve chromatographic resolution by optimizing the gradient or changing the column.2. Use high-purity solvents and reagents. Pre-wash all labware.3. Develop a more selective MRM transition.

Data Presentation

Table 1: Comparison of LC-MS/MS Methods for this compound Detection

Parameter Method 1 Method 2 Method 3
Matrix Human PlasmaHuman PlasmaRat Urine
Sample Preparation Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)LLE followed by SPE
LLOQ (ng/mL) 0.5[10]0.5[9]7[16]
Linearity Range (ng/mL) 0.5 - 200[10]0.5 - 60[4]7 - 500[16]
Precision (%RSD) <13.6[10]1.17 - 9.17 (intra-day), 1.31 - 5.86 (inter-day)[4]Not Reported
Accuracy (%) >93.1[10]89.3 - 105.3 (intra-day), 94 - 102 (inter-day)[4]Not Reported
Recovery (%) >85 (for Vardenafil)Not ReportedNot Reported

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

Based on the method described by Ku et al., 2009.[10]

  • Sample Aliquoting: Pipette 250 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (e.g., sildenafil) to each sample.

  • Extraction: Add 1 mL of ethyl acetate to the plasma sample.

  • Mixing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for this compound from Rabbit Plasma

Based on the method described by Gan et al., 2021.[4]

  • Sample Aliquoting: Combine 100 µL of rabbit plasma with 25 µL of internal standard (e.g., tadalafil) in a microcentrifuge tube.

  • Mixing: Vortex the mixture for 30 seconds.

  • Precipitation: Add 200 µL of ice-cold acetonitrile to the mixture.

  • Mixing: Vortex again for 30 seconds to precipitate the proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm at 5°C for 10 minutes.

  • Supernatant Collection: Collect the supernatant.

  • Injection: Inject a 2 µL aliquot of the supernatant directly into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample is Add Internal Standard start->is extraction Extraction (LLE or PPT) is->extraction centrifuge Centrifugation extraction->centrifuge transfer Supernatant Transfer centrifuge->transfer evaporate Evaporation (for LLE) transfer->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: General experimental workflow for this compound detection.

troubleshooting_logic start Poor Sensitivity Issue check_recovery Is Extraction Recovery Low? start->check_recovery check_matrix Is Ion Suppression Significant? check_recovery->check_matrix No optimize_prep Optimize Sample Preparation Method (e.g., LLE -> SPE) check_recovery->optimize_prep Yes check_chromatography Is Peak Shape Poor or Co-elution Observed? check_matrix->check_chromatography No improve_cleanup Improve Sample Cleanup Use SIL-IS check_matrix->improve_cleanup Yes optimize_lc Optimize Chromatographic Conditions check_chromatography->optimize_lc Yes solution Sensitivity Enhanced check_chromatography->solution No optimize_prep->solution improve_cleanup->solution optimize_lc->solution

Caption: Troubleshooting logic for enhancing detection sensitivity.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for N-Desethylvardenafil Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the precise quantification of N-Desethylvardenafil, the primary active metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, vardenafil. The accurate measurement of this metabolite is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document offers a detailed overview of the most effective analytical techniques, focusing on a comparative analysis of their performance based on experimental data.

The selection of an appropriate analytical method is paramount for generating reliable and reproducible data in preclinical and clinical research. This guide will delve into the nuances of two primary analytical techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While both are staples in analytical laboratories, their applicability for the quantification of this compound, particularly in biological matrices, differs significantly.

Quantitative Performance Data

The following tables summarize the key validation parameters for the analytical methods discussed, providing a clear comparison of their capabilities.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification

ParameterMethod 1Method 2
Linearity Range 0.5 - 200 ng/mL[1]0.2 - 100 ng/mL
Correlation Coefficient (r²) > 0.99≥ 0.995[2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]0.2 ng/mL[2]
Accuracy (% Recovery) > 93.1%[1]Within 12.7% relative error[2]
Precision (% RSD) < 13.6%[1]< 5.4%[2]
Sample Type Human Plasma[1]Human Plasma[2]

Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Vardenafil Quantification (as a proxy for feasibility)

ParameterMethod 1Method 2
Linearity Range 0.0025 - 6 µg/mL[3]10 - 1500 ng/mL[4]
Correlation Coefficient (r²) 0.999[3]Not Specified
Lower Limit of Quantification (LLOQ) 172.44 ng/mL[3]10 ng/mL[4]
Accuracy (% Recovery) 99.20% - 100.43%[3]Not Specified
Precision (% RSD) < 2%[3]Not Specified
Sample Type Bulk Drug/Formulations[3]Human Plasma[4]

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for this compound

This protocol is a representative example based on validated methods for the simultaneous determination of vardenafil and this compound in human plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 250 µL of human plasma, add an internal standard (e.g., sildenafil).

  • Vortex mix the sample.

  • Add 1 mL of ethyl acetate and vortex for an extended period to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.

2. Chromatographic Conditions

  • HPLC System: A system equipped with a binary pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., Luna C18, 50 mm x 2.0 mm, 3 µm).

  • Mobile Phase: An isocratic mixture of 10 mM ammonium acetate (pH 5.0) and acetonitrile (10:90, v/v).[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 460.9 → 151.2

    • Vardenafil: m/z 489.1 → 151.2

    • Internal Standard (Sildenafil): m/z 475.3 → 100.1

Method Comparison and Recommendations

For the quantification of this compound in biological matrices, HPLC-MS/MS is the unequivocally superior method . Its high sensitivity, with LLOQs in the sub-ng/mL range, is essential for accurately measuring the low concentrations of this metabolite. The high selectivity of tandem mass spectrometry minimizes interference from endogenous matrix components, ensuring reliable and accurate results.

In contrast, HPLC-UV methods generally lack the requisite sensitivity for this compound quantification in biological samples . While HPLC-UV is a robust and cost-effective technique for analyzing higher concentration samples, such as in pharmaceutical formulations of the parent drug vardenafil, its detection limits are typically insufficient for the low levels of metabolites found in plasma or urine.

Therefore, for researchers and drug development professionals engaged in pharmacokinetic and metabolic studies of vardenafil, the adoption of a validated HPLC-MS/MS method is strongly recommended.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the analytical method validation of this compound using HPLC-MS/MS.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject Chrom Chromatographic Separation Inject->Chrom Ion Electrospray Ionization Chrom->Ion Detect MS/MS Detection (MRM) Ion->Detect Linearity Linearity & Range Detect->Linearity Accuracy Accuracy Detect->Accuracy Precision Precision Detect->Precision LLOQ LLOQ Detect->LLOQ Selectivity Selectivity Detect->Selectivity Stability Stability Detect->Stability

Caption: Workflow for this compound Quantification.

This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. For specific applications, further method development and validation according to regulatory guidelines are essential.

References

A Comparative Analysis of PDE5 Inhibitory Potency: Vardenafil vs. N-Desethylvardenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phosphodiesterase type 5 (PDE5) inhibitory potency of the well-established drug, vardenafil, and its major circulating metabolite, N-Desethylvardenafil. The information presented is collated from preclinical data and is intended to support research and development activities in the field of PDE5 inhibition.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro PDE5 inhibitory potency of vardenafil and its metabolite, this compound. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological function.

CompoundIC50 (nM) for PDE5 InhibitionRelative Potency to VardenafilReference(s)
Vardenafil0.71x[1][2]
This compound (M1)~2.8 (calculated)~0.25x - 0.28x[2][3][4]

Note: The IC50 value for this compound is calculated based on reports stating its potency is approximately 28% or four-fold less than that of the parent compound, vardenafil.[2][3][4]

Experimental Protocols

The determination of PDE5 inhibitory potency, typically expressed as an IC50 value, is conducted through established in vitro enzyme inhibition assays. A common and robust method is the fluorescence polarization (FP)-based assay.

Fluorescence Polarization (FP)-Based PDE5 Inhibition Assay

Principle: This assay measures the inhibition of PDE5-mediated hydrolysis of a fluorescently labeled cyclic guanosine monophosphate (cGMP) substrate (e.g., FAM-cGMP). In solution, the small FAM-cGMP substrate rotates rapidly, resulting in low fluorescence polarization. When PDE5 hydrolyzes FAM-cGMP to FAM-GMP, a specific binding agent in the reaction mixture complexes with the product. This larger complex tumbles more slowly in solution, leading to a higher fluorescence polarization signal. The presence of a PDE5 inhibitor, such as vardenafil or this compound, reduces the hydrolysis of the substrate, thus preventing the increase in fluorescence polarization. The degree of inhibition is inversely proportional to the measured FP signal.

Materials and Reagents:

  • Recombinant human PDE5A1 enzyme

  • Fluorescein-labeled cGMP (FAM-cGMP) substrate

  • Assay Buffer (e.g., Tris-HCl with MgCl2)

  • Test compounds (Vardenafil, this compound) serially diluted in an appropriate solvent (e.g., DMSO)

  • Binding agent (specific for the hydrolyzed product)

  • 96-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (vardenafil and this compound) in a suitable buffer.

  • Pre-incubation: Add the diluted compounds to the wells of a microplate and pre-incubate with the PDE5 enzyme to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cGMP substrate to all wells.

  • Incubation: Incubate the reaction mixture for a defined period at a controlled temperature (e.g., 37°C).

  • Reaction Termination and Signal Detection: Add a binding agent to stop the reaction and bind to the fluorescent product. Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control (enzyme activity without an inhibitor). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to Microplate prep_compounds->add_compounds prep_enzyme Prepare PDE5 Enzyme Solution pre_incubate Pre-incubate with PDE5 Enzyme prep_enzyme->pre_incubate prep_substrate Prepare FAM-cGMP Substrate Solution initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction add_compounds->pre_incubate pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction & Add Binding Agent incubate->stop_reaction read_fp Read Fluorescence Polarization stop_reaction->read_fp calculate_inhibition Calculate % Inhibition read_fp->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Workflow for a fluorescence polarization-based PDE5 inhibition assay.

Signaling Pathway of PDE5 Inhibition

Vardenafil and this compound are selective inhibitors of phosphodiesterase type 5 (PDE5).[5] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in smooth muscle relaxation.[6]

In the presence of sexual stimulation, nitric oxide is released, which activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), which ultimately results in the relaxation of smooth muscle cells, increased blood flow, and, in the context of erectile dysfunction, penile erection.[6]

PDE5 acts as a negative regulator of this pathway by specifically hydrolyzing cGMP to the inactive 5'-GMP, thus terminating the signal.[6] By inhibiting PDE5, vardenafil and its metabolite prevent the degradation of cGMP, leading to an accumulation of this second messenger. This enhances and prolongs the smooth muscle relaxation mediated by the NO/cGMP pathway.[6]

pde5_pathway cluster_activation Activation Pathway cluster_inhibition Inhibition Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Vardenafil Vardenafil / this compound Vardenafil->PDE5 Inhibits

The NO/cGMP signaling pathway and the mechanism of PDE5 inhibition.

References

Potential for N-Desethylvardenafil Cross-Reactivity in Sildenafil Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of N-Desethylvardenafil, the primary metabolite of the phosphodiesterase type 5 (PDE5) inhibitor vardenafil, in immunoassays designed for the detection of sildenafil. Given the structural similarities between these compounds and their metabolites, understanding the potential for cross-reactivity is crucial for accurate analytical measurements in research and clinical settings. This document summarizes available data, provides a detailed experimental protocol for assessing cross-reactivity, and illustrates the underlying biochemical pathways.

High Potential for Cross-Reactivity Identified

While direct experimental data on the cross-reactivity of this compound in sildenafil immunoassays is limited in publicly available literature, a significant potential for interference can be inferred from existing data on the parent compounds. Notably, a commercially available monoclonal antibody for sildenafil has demonstrated 60.92% cross-reactivity with vardenafil [1]. This substantial cross-reactivity between the parent drugs strongly suggests a high likelihood of cross-reactivity with their major metabolites due to structural conservation.

Sildenafil and vardenafil, along with their primary metabolites, N-desmethylsildenafil and this compound respectively, share a common core structure, which is the basis for their inhibitory activity on PDE5. The primary structural difference lies in the substitution on the piperazine ring and variations in the heterocyclic ring system[2][3]. It is these subtle differences that antibody-based detection methods must distinguish.

Data on Cross-Reactivity of a Commercial Sildenafil Antibody

CompoundCross-Reactivity (%)
Sildenafil100%
Vardenafil60.92%[1]
Hydroxyhomo sildenafil82.81%[1]
Acetildenafil50.48%[1]
This compound Data not available (High potential inferred)

Table 1: Cross-reactivity of a commercial mouse anti-sildenafil monoclonal antibody with related compounds. The high cross-reactivity with vardenafil suggests a significant potential for cross-reactivity with its major metabolite, this compound.

Structural Similarities of PDE5 Inhibitors

The molecular structures of sildenafil and vardenafil are closely related, which is the underlying reason for the observed immunoassay cross-reactivity. Both molecules are competitive inhibitors of PDE5. The structural variations, while affecting potency and selectivity towards the target enzyme[2], are not always sufficient to ensure absolute specificity in immunoassays.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of this compound in a sildenafil-specific immunoassay. This method is suitable for detecting small molecules[4][5][6][7].

Objective: To quantify the percentage of cross-reactivity of this compound and other relevant compounds with a sildenafil-specific antibody.

Materials:

  • Microtiter plates coated with a sildenafil-conjugate (e.g., Sildenafil-BSA).

  • Sildenafil standard solutions of known concentrations.

  • This compound and other potential cross-reactants for testing.

  • Sildenafil-specific primary antibody (monoclonal or polyclonal).

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS).

  • Microplate reader.

Procedure:

  • Preparation of Reagents: Prepare a series of dilutions for the sildenafil standard and the test compounds (e.g., this compound, vardenafil) in assay buffer.

  • Competitive Binding:

    • Add a fixed amount of sildenafil-specific primary antibody to each well of the sildenafil-conjugate coated microtiter plate.

    • Immediately add the sildenafil standards or the test compounds to the wells.

    • Incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for competitive binding between the sildenafil conjugate on the plate and the free sildenafil or test compound in the solution for the primary antibody.

  • Washing: Wash the plate several times with wash buffer to remove unbound antibodies and antigens.

  • Addition of Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for a specified time (e.g., 1 hour) at a controlled temperature.

  • Washing: Repeat the washing step to remove any unbound secondary antibody.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Calculation of Cross-Reactivity:

    • Generate a standard curve by plotting the absorbance values against the logarithm of the sildenafil standard concentrations.

    • Determine the concentration of sildenafil that causes 50% inhibition of the maximum signal (IC50).

    • Determine the IC50 for each of the test compounds.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Sildenafil / IC50 of Test Compound) x 100

Visualizing the Underlying Mechanisms

To better understand the context of this cross-reactivity, the following diagrams illustrate the competitive immunoassay principle and the shared signaling pathway of these drugs.

G cluster_0 Competitive Immunoassay Principle Plate Microtiter Plate Well (Coated with Sildenafil-BSA conjugate) Ab Sildenafil-Specific Antibody Plate->Ab Binding SecondaryAb Enzyme-Labeled Secondary Antibody Ab->SecondaryAb Binds to Primary Ab Sildenafil Free Sildenafil (Sample/Standard) Sildenafil->Ab Competition CrossReactant This compound (Potential Cross-Reactant) CrossReactant->Ab Competition Substrate Substrate SecondaryAb->Substrate Enzymatic Reaction Product Colored Product Substrate->Product G cluster_1 PDE5 Signaling Pathway Inhibition NO Nitric Oxide (NO) (from nerve endings) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP to GTP GTP GTP->cGMP Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Leads to PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degraded by GMP 5'-GMP (inactive) PDE5->GMP Inhibitors Sildenafil / Vardenafil (and their metabolites) Inhibitors->PDE5 Inhibits

References

A Comparative Guide to Inter-Laboratory Measurement of N-Desethylvardenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-Desethylvardenafil, the primary active metabolite of Vardenafil. While a formal inter-laboratory comparison study for this compound has not been identified in published literature, this document compiles and objectively compares the performance of various validated analytical methods from peer-reviewed studies. This comparative data, including detailed experimental protocols, can guide researchers in selecting and implementing robust analytical procedures for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Comparative Performance of Analytical Methods

The following table summarizes the key performance characteristics of different validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound in human plasma. Each row represents a distinct method reported in a scientific publication, serving as a proxy for an individual laboratory's performance.

Parameter Method 1 (Ku et al., 2009) Method 2 (Hasegawa et al., 2012) Method 3 (Strano-Rossi et al., 2010)
Instrumentation LC-MS/MSLC-MS/MSGC-MS
Matrix Human PlasmaHuman Blood and UrineHuman Urine
Lower Limit of Quantification (LLOQ) 0.5 ng/mLNot explicitly stated for this compoundNot explicitly stated for this compound
Linearity Range 0.5 - 200 ng/mL1 - 100 ng/mL (for Vardenafil)Not specified
Intra-day Precision (%RSD) < 13.6%SatisfactoryNot specified
Inter-day Precision (%RSD) < 13.6%SatisfactoryNot specified
Accuracy > 93.1%SatisfactoryNot specified
Sample Preparation Liquid-Liquid ExtractionSolid-Phase ExtractionLiquid-Liquid Extraction & Derivatization

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate replication and adaptation.

Method 1: LC-MS/MS for Human Plasma (Ku et al., 2009)[1]
  • Sample Preparation:

    • To 0.25 mL of human plasma, an internal standard (Sildenafil) is added.

    • The sample is subjected to liquid-liquid extraction using 1 mL of ethyl acetate.

    • The organic layer is separated and evaporated to dryness.

    • The residue is reconstituted in the mobile phase for injection.

  • Chromatography:

    • Column: Luna C18 (50 mm x 2.0 mm, 3 µm)

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 5.0) and acetonitrile (10:90, v/v).

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • Mass Transitions:

      • This compound: m/z 460.9 → 151.2

      • Vardenafil: m/z 489.1 → 151.2

      • Sildenafil (IS): m/z 475.3 → 100.1

Method 2: LC-MS/MS for Human Blood and Urine (Hasegawa et al., 2012)
  • Sample Preparation:

    • Samples are purified using SPE Oasis HLB cartridges.

    • The eluate is evaporated and reconstituted for analysis.

  • Chromatography and Mass Spectrometry:

    • Specific parameters for the chromatographic separation and mass spectrometric detection were not detailed in the available abstract. However, the method was validated for the simultaneous analysis of sildenafil, vardenafil, tadalafil, and their desalkyl metabolites.

Method 3: GC-MS for Human Urine (Strano-Rossi et al., 2010)[2]
  • Sample Preparation:

    • Analytes are extracted from urine using liquid-liquid extraction.

    • The extracted compounds are derivatized to form trimethylsilyl derivatives.

  • Gas Chromatography/Mass Spectrometry (GC/MS):

    • The derivatized samples are analyzed by GC/MS. The method was developed to identify the main urinary metabolites and characterize their mass spectral fragmentation.[1]

Visualizing Key Processes

To better illustrate the context and workflow of this compound analysis, the following diagrams are provided.

Metabolic Pathway of Vardenafil to this compound Vardenafil Vardenafil CYP3A4 CYP3A4 Enzyme (Primary Pathway) Vardenafil->CYP3A4 N-deethylation N_Desethylvardenafil This compound (M1) CYP3A4->N_Desethylvardenafil

Caption: Metabolic conversion of Vardenafil to its major active metabolite, this compound.

Generalized Workflow for an Inter-Laboratory Comparison Study cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories cluster_2 Data Analysis and Reporting A Sample Preparation (Spiked Matrices) B Sample Distribution A->B C Sample Analysis (this compound Quantification) B->C D Data Submission C->D E Statistical Analysis (e.g., Z-scores, Bias) D->E F Final Report Generation E->F

Caption: A typical workflow for conducting an inter-laboratory comparison study.

References

N-Desethylvardenafil Reigns Supreme Among Vardenafil's Urinary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison reveals N-desethylvardenafil as the primary urinary metabolite of the erectile dysfunction drug vardenafil, significantly outweighing other metabolites in urinary excretion. This guide provides a detailed analysis for researchers, scientists, and drug development professionals, supported by experimental data and protocols.

Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, undergoes extensive metabolism in the body, primarily orchestrated by the cytochrome P450 enzyme CYP3A4 in the liver.[1][2] While the majority of the administered dose is eliminated through feces, a smaller but significant portion, approximately 2-6%, is excreted in the urine, predominantly in the form of metabolites.[1][3] Among these, this compound (M1) has been identified as the major circulating metabolite, and this guide confirms its dominance in the urinary excretion profile compared to other known metabolites.[1][3]

Quantitative Comparison of Vardenafil Metabolites in Urine

A study utilizing radiolabeled [¹⁴C] vardenafil provided crucial insights into the quantitative distribution of vardenafil and its metabolites in human urine. The data, presented below, clearly indicates that this compound (M1) is the most abundant metabolite excreted via the renal route.

Analyte Percentage of Radioactivity in Urine (%)
This compound (M1) 1.2
Vardenafil (Unchanged) 0.4
Metabolite M4 0.3
Metabolite M5 0.1

Table 1. Relative abundance of vardenafil and its metabolites in human urine, expressed as a percentage of the total radioactivity detected in urine following administration of radiolabeled vardenafil.

The data unequivocally demonstrates that this compound accounts for the largest proportion of the drug-related material found in urine, making it the most reliable urinary biomarker for assessing vardenafil metabolism and excretion. The parent drug, vardenafil, is present in smaller quantities, followed by the minor metabolites M4 and M5.

Metabolic Pathway of Vardenafil

The biotransformation of vardenafil primarily involves modifications of the piperazine ring. The major metabolic reaction is the N-deethylation of the piperazine moiety to form this compound (M1). Further degradation of the piperazine ring leads to the formation of minor metabolites, including M4 and M5.

Vardenafil_Metabolism Vardenafil Vardenafil M1 This compound (M1) (Major Metabolite) Vardenafil->M1 N-deethylation (CYP3A4) M4 Metabolite M4 (Minor Metabolite) Vardenafil->M4 Piperazine Ring Degradation M5 Metabolite M5 (Minor Metabolite) Vardenafil->M5 Piperazine Ring Degradation Excretion Urinary Excretion Vardenafil->Excretion M1->Excretion M4->Excretion M5->Excretion LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Urine Urine Sample IS Add Internal Standard Urine->IS SPE Solid-Phase Extraction (SPE) IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Cal Calibration Curve Construction MSMS->Cal Quant Quantification Cal->Quant

References

N-Desethylvardenafil: A Certified Reference Material for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation and comparison of N-Desethylvardenafil as a certified reference material (CRM).

This compound is the major active metabolite of Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][2][3] As a key analyte in pharmacokinetic, metabolism, and impurity profiling studies, the availability of a well-characterized and certified reference material of this compound is crucial for ensuring the accuracy and reliability of analytical data. This guide provides a comparative overview of this compound as a CRM, its validation process, and a comparison with other relevant vardenafil-related compounds.

Comparative Analysis of Vardenafil-Related Reference Materials

The selection of an appropriate reference material is critical for the accuracy of analytical measurements. Below is a comparison of this compound with its parent drug, Vardenafil, and another significant impurity, Vardenafil N-Oxide. The data presented is compiled from various suppliers and scientific literature. It should be noted that exact values may vary between different batches and suppliers, and users should always refer to the Certificate of Analysis (CoA) provided with the specific lot of the CRM.

PropertyThis compoundVardenafilVardenafil N-Oxide
CAS Number 448184-46-1[4][5][6]224785-90-4[7][8]448184-48-3[1][7][9][10][11]
Molecular Formula C₂₁H₂₈N₆O₄S[4][5]C₂₃H₃₂N₆O₄S[7][8]C₂₃H₃₂N₆O₅S[7][9][10]
Molecular Weight 460.55 g/mol [5][6]488.60 g/mol [7]504.60 g/mol [10]
Purity (Typical) ≥95% - ≥98% (Varies by supplier)[5]≥98% (As CRM)[8]≥98% (As reference standard)
Identity Confirmation ¹H-NMR, Mass Spectrometry, IR¹H-NMR, Mass Spectrometry, IR, UV¹H-NMR, Mass Spectrometry, IR
Storage Conditions -20°C for long-term storage[6]-20°C[8]-20°C
Stability ≥ 4 years at recommended storage[2]≥ 2 years at recommended storage[8]Data not readily available

Experimental Protocols for Validation of this compound as a CRM

The validation of this compound as a CRM involves a comprehensive set of experiments to establish its identity, purity, and stability, in accordance with international guidelines such as those from the International Council for Harmonisation (ICH) and ISO 17034.[12][13]

Identity Confirmation

The identity of the this compound candidate material is unequivocally confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure by analyzing the chemical shifts, coupling constants, and number of protons and carbons. The obtained spectra are compared with the expected structure of this compound.

    • 2D-NMR (COSY, HSQC, HMBC): To further elucidate the connectivity of atoms within the molecule and provide unambiguous structural assignment.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass of the molecule and confirm its elemental composition.

  • Infrared (IR) Spectroscopy:

    • To identify the characteristic functional groups present in the molecule.

Purity Determination

The purity of the CRM is a critical parameter and is determined using a combination of methods to assess for organic and inorganic impurities, residual solvents, and water content.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection:

    • A stability-indicating HPLC method is developed and validated to separate this compound from its potential impurities.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Column: A C18 reversed-phase column is commonly used.

    • Detection: UV detection at a wavelength where this compound and its impurities have significant absorbance.

    • Quantification: The purity is typically determined by area normalization, assuming all impurities have a similar response factor to the main component, or by using a reference standard of the impurity if available.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID):

    • To determine the content of residual solvents from the synthesis process.

  • Thermogravimetric Analysis (TGA) or Karl Fischer Titration:

    • To determine the water content.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS):

    • To quantify the content of inorganic impurities.

Stability Assessment

Stability studies are conducted to establish the shelf-life and recommended storage conditions for the CRM.

  • Long-Term Stability Study: The CRM is stored at the recommended storage temperature (e.g., -20°C) and its purity is monitored at regular intervals over an extended period.

  • Accelerated Stability Study: The CRM is exposed to elevated temperatures (e.g., 40°C) and humidity to predict its long-term stability.

  • Forced Degradation Studies: The CRM is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to identify potential degradation products and to demonstrate the specificity of the stability-indicating analytical methods.[14][15][16]

Mandatory Visualizations

Signaling Pathway of Vardenafil and this compound

The following diagram illustrates the mechanism of action of Vardenafil and its active metabolite, this compound, as PDE5 inhibitors in the cyclic guanosine monophosphate (cGMP) signaling pathway.

PDE5_Inhibition cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to GMP 5'-GMP (inactive) PDE5->GMP Hydrolyzes Vardenafil Vardenafil / This compound Vardenafil->PDE5 Inhibits

Caption: Mechanism of action of Vardenafil and this compound.

Experimental Workflow for CRM Certification

The certification of a reference material is a rigorous process that involves several key stages, from material sourcing to the final issuance of a certificate of analysis.

CRM_Certification_Workflow cluster_workflow Certified Reference Material (CRM) Production Workflow A 1. Candidate Material Sourcing & Synthesis B 2. Purification & Characterization A->B C 3. Homogeneity Assessment B->C D 4. Stability Assessment C->D E 5. Value Assignment (Purity & Content) D->E F 6. Uncertainty Estimation E->F G 7. Certificate of Analysis Generation F->G H 8. Packaging & Distribution G->H

Caption: General workflow for the certification of a reference material.

References

A Comparative Guide to the Metabolic Stability of Vardenafil and N-Desethylvardenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, and its major active metabolite, N-desethylvardenafil. This document summarizes available pharmacokinetic data, details relevant experimental protocols for assessing metabolic stability, and visualizes the metabolic pathway and experimental workflows to support drug development and research in this area.

Comparative Metabolic Data

ParameterVardenafilThis compound (M1)Reference
Terminal Half-life (t½) ~ 4-5 hours~ 4-5 hours[1]
Peak Plasma Concentration (Cmax) Dose-dependentApprox. 26% of Vardenafil Cmax[2][3]
PDE5 Inhibitory Potency (in vitro) High28% of Vardenafil's potency[2][3]

The similar terminal half-lives of vardenafil and its major metabolite, this compound, in vivo suggest that their overall elimination rates from the body are comparable. However, it is important to note that in vivo half-life is influenced by various factors, including distribution and renal clearance, in addition to metabolic stability. This compound is pharmacologically active, although its potency as a PDE5 inhibitor is significantly lower than that of the parent compound[2][3].

Metabolic Pathway and Experimental Workflow

The metabolic conversion of vardenafil to this compound is a primary clearance pathway for the drug. This biotransformation is primarily mediated by the cytochrome P450 enzyme system in the liver.

Vardenafil Vardenafil Metabolite This compound (M1) Vardenafil->Metabolite N-desethylation FurtherMetabolism Further Metabolism Metabolite->FurtherMetabolism Enzymes CYP3A4 (major) CYP3A5, CYP2C isoforms (minor) Enzymes->Vardenafil cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solutions of Vardenafil and this compound D Pre-incubate HLM and test compound at 37°C A->D B Thaw and prepare human liver microsomes (HLM) B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E F Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) E->F G Terminate reaction in aliquots (e.g., with cold acetonitrile) F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I J Quantify remaining parent compound I->J K Plot ln(% remaining) vs. time J->K L Calculate half-life (t½) K->L M Calculate intrinsic clearance (CLint) L->M

References

A Comparative Guide to the Linearity and Range of N-Desethylvardenafil Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic and pharmacodynamic studies. This guide provides a detailed comparison of published bioanalytical methods for the determination of N-Desethylvardenafil, the major active metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, vardenafil. The focus of this comparison is on two critical validation parameters: linearity and analytical range.

Quantitative Performance of this compound Assays

The following table summarizes the linearity and range of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound in human plasma. These methods offer high sensitivity and selectivity, which are crucial for bioanalytical studies.

ParameterMethod 1 (Ku et al., 2009)Method 2 (Rust et al., 2012)
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Matrix Human PlasmaHuman Blood Plasma
Linearity Range 0.5 - 200 ng/mL5 - 1000 ng/mL
Correlation Coefficient (r²) Not explicitly stated, but method was validatedNot explicitly stated, but method was validated
Lower Limit of Quantification (LLOQ) 0.5 ng/mL5 ng/mL
Upper Limit of Quantification (ULOQ) 200 ng/mL1000 ng/mL

Vardenafil Signaling Pathway and Metabolism

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). In the physiological process of penile erection, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, vardenafil and its active metabolite, this compound, increase the levels of cGMP, thereby enhancing the erectile response to sexual stimulation. Vardenafil is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4, to this compound.

cluster_0 Vardenafil Metabolism cluster_1 Mechanism of Action Vardenafil Vardenafil CYP3A4 CYP3A4 (Liver) Vardenafil->CYP3A4 Metabolism NDesethylvardenafil This compound (Active Metabolite) CYP3A4->NDesethylvardenafil PDE5 Phosphodiesterase 5 (PDE5) NDesethylvardenafil->PDE5 Inhibits NO Nitric Oxide (NO) (from nerve endings) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP cGMP->PDE5 Degraded by SmoothMuscleRelaxation Smooth Muscle Relaxation cGMP->SmoothMuscleRelaxation GMP 5'-GMP (inactive) PDE5->GMP Vasodilation Vasodilation SmoothMuscleRelaxation->Vasodilation

Vardenafil metabolism and mechanism of action.

Experimental Protocols

Below are detailed experimental methodologies for the two compared LC-MS/MS assays for this compound quantification.

Method 1: LC-MS/MS Assay for this compound in Human Plasma (Ku et al., 2009)
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 250 µL of human plasma, add an internal standard (e.g., sildenafil).

    • Perform liquid-liquid extraction with 1 mL of ethyl acetate.

    • Vortex mix and centrifuge.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1100 series

    • Column: Luna C18 (50 mm x 2.0 mm, 3 µm)

    • Mobile Phase: 10 mM ammonium acetate (pH 5.0) and acetonitrile (10:90, v/v)

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Applied Biosystems Sciex API 4000 triple quadrupole

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 461.3 → 151.2

      • Internal Standard (Sildenafil): m/z 475.3 → 283.3

Method 2: LC-MS/MS Assay for this compound (Norvardenafil) in Human Blood Plasma (Rust et al., 2012)
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.5 mL of blood plasma, add an internal standard.

    • Perform liquid-liquid extraction using diethyl ether-ethyl acetate (1:1, v/v).

    • Vortex mix and centrifuge.

    • Transfer the organic layer and evaporate to dryness.

    • Reconstitute the residue for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • HPLC System: Shimadzu Prominence

    • Column: C18 separation column

    • Mobile Phase: Gradient elution (details not specified in abstract)

    • Flow Rate: 0.5 mL/min

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: AB Sciex 3200 Q-Trap

    • Ionization Mode: Electrospray ionization (ESI)

    • Multiple Reaction Monitoring (MRM) Mode: Specific transitions for this compound and the internal standard would be monitored.

Bioanalytical Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical method development and validation project for a drug metabolite like this compound.

start Project Initiation: Quantify this compound in Plasma method_dev Method Development (LC-MS/MS) start->method_dev optimization Optimization of: - Sample Preparation - Chromatography - MS/MS Parameters method_dev->optimization validation Method Validation optimization->validation linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy selectivity Selectivity & Specificity validation->selectivity stability Stability validation->stability sample_analysis Analysis of Study Samples linearity->sample_analysis accuracy->sample_analysis selectivity->sample_analysis stability->sample_analysis data_reporting Data Analysis & Reporting sample_analysis->data_reporting

A Comparative Guide to the Specificity and Selectivity of Analytical Methods for N-Desethylvardenafil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic studies, bioequivalence assessment, and quality control. This guide provides a detailed comparison of the specificity and selectivity of various analytical methods for the determination of N-Desethylvardenafil, the major metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, vardenafil. The selection of an appropriate analytical method is critical for obtaining reliable and accurate data. This document outlines the performance characteristics and experimental protocols of common techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to assist in making an informed decision.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance parameters related to the specificity and selectivity of various analytical methods used for the quantification of this compound and its parent drug, vardenafil.

ParameterMethod 1: RP-HPLC-UVMethod 2: UPLC-DADMethod 3: LC-MS/MS
Analyte(s) VardenafilVardenafil and its related substancesVardenafil and this compound
Matrix Bulk drug, Pharmaceutical formulationsBulk drug, Pharmaceutical dosage formsHuman Plasma, Rabbit Plasma, Urine
Specificity/Selectivity Assessment Resolution from potential impurities and degradation products.Resolution between vardenafil and its potential impurities greater than 2.0.[1]No interfering peaks observed at the retention time of the analytes in blank plasma from six different sources.[2]
Linearity Range 0.0025 - 6 µg/mL (for Vardenafil)[3]0.25 - 500 µg/mL (for related substances)[3]0.5 - 200 ng/mL (for Vardenafil and this compound)[4]
Correlation Coefficient (r²) 0.999[3]> 0.999[1]≥ 0.99[3]
Accuracy (% Recovery) 99.20% - 100.43%[3]98.8% - 101.5%[1][3]> 93.1%[4]
Precision (% RSD) < 2%[3]< 2.0%[1]< 13.6%[4]
Lower Limit of Quantification (LLOQ) Not specified for this compound0.25 µg/mL (for impurities)[1]0.5 ng/mL[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the key techniques discussed.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is widely used for the quantification of vardenafil in bulk and pharmaceutical formulations. While not specifically detailed for this compound, the principles can be adapted.

  • Column: Agilent Zorbax Bonus-RP C18 (250x4.6 mm, 5 µm)[5]

  • Mobile Phase: A mixture of 0.1% Orthophosphoric acid and Acetonitrile (80:20 v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV at 247 nm[5]

  • Specificity/Selectivity Determination: Specificity is assessed by analyzing placebo samples and samples spiked with known impurities or degradation products to ensure no interference with the main analyte peak. The method's ability to separate the analyte from these potential interferents is evaluated.

Method 2: Ultra-Performance Liquid Chromatography with Diode Array Detection (UPLC-DAD)

UPLC offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC.[6][7][8][9]

  • Column: ACQUITY UPLC BEH C18 (1.7 µm particle size)[3]

  • Mobile Phase: A gradient mixture of a buffer solution and acetonitrile[3]

  • Flow Rate: 0.25 mL/min[3]

  • Detection Wavelength: 210 nm[3]

  • Injection Volume: 2 µL[3]

  • Specificity/Selectivity Determination: The method's specificity is confirmed by subjecting the drug to stress conditions such as hydrolysis, oxidation, photolysis, and thermal degradation.[1] The resolution between the parent drug and any resulting degradation products is then measured.[1]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it ideal for the determination of drugs and their metabolites in complex biological matrices.[10]

  • Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: Luna C18 (50 mm x 2.0 mm, 3 µm)[4] or Zorbax SB-C18 (50 mm × 2.1 mm)[5]

  • Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium acetate (pH 5.0) and acetonitrile (10:90, v/v)[4]

  • Flow Rate: 0.2 mL/min[4]

  • Ionization Mode: Positive electrospray ionization (ESI+)[3]

  • Mass Transitions:

    • Vardenafil: m/z 489.1 → 151.2[4]

    • This compound: m/z 460.9 → 151.2[4]

    • Internal Standard (Sildenafil): m/z 475.3 → 100.1[4]

  • Sample Preparation (Human Plasma): Liquid-liquid extraction using ethyl acetate.[4]

  • Specificity/Selectivity Determination: The selectivity of the method is investigated by analyzing blank plasma samples from multiple sources to check for any endogenous interferences at the retention times of the analytes and the internal standard.[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing the specificity and selectivity of an analytical method for this compound and the logical relationship in method comparison.

cluster_0 Specificity & Selectivity Assessment Workflow cluster_1 Sample Types A Method Development & Optimization B Preparation of Samples A->B Define Protocol C Chromatographic/MS Analysis D Data Evaluation C->D Acquire Chromatograms/Spectra E Conclusion on Specificity & Selectivity D->E Assess Peak Purity & Resolution B1 Blank Matrix (e.g., Plasma) B1->C B2 Matrix spiked with Analyte & IS B2->C B3 Matrix with Potential Interferences B3->C B4 Forced Degradation Samples B4->C

Caption: Workflow for assessing specificity and selectivity.

cluster_0 Comparison of Analytical Methods cluster_1 Performance Metrics Methods Analytical Methods HPLC HPLC-UV Methods->HPLC UPLC UPLC-DAD Methods->UPLC LCMS LC-MS/MS Methods->LCMS Specificity Specificity HPLC->Specificity Selectivity Selectivity HPLC->Selectivity Sensitivity Sensitivity (LLOQ) HPLC->Sensitivity Speed Analysis Time HPLC->Speed UPLC->Specificity UPLC->Selectivity UPLC->Sensitivity UPLC->Speed LCMS->Specificity LCMS->Selectivity LCMS->Sensitivity LCMS->Speed

References

A Comparative Guide to the Quantification of N-Desethylvardenafil: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of drug metabolites is critical for pharmacokinetic studies and bioequivalence assessment. N-desethylvardenafil is the major active metabolite of vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. This guide provides a detailed comparison of analytical methodologies for the quantification of this compound, with a focus on performance data from validated methods.

While high-performance liquid chromatography with UV detection (HPLC-UV) is a common technique for the analysis of the parent drug, vardenafil, the lower concentrations of its metabolite, this compound, in biological matrices necessitate more sensitive methods. The scientific literature predominantly reports the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the reliable quantification of this compound.

Quantitative Performance Data

The following tables summarize the key performance parameters for the quantification of this compound using a validated LC-MS/MS method. For comparative context, performance data for a typical HPLC-UV method for the parent drug, vardenafil, is also presented.

Table 1: Performance Characteristics of an LC-MS/MS Method for this compound Quantification in Human Plasma

ParameterPerformance
Linearity Range0.5 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy> 93.1%
Precision (Coefficient of Variation)< 13.6%
Lower Limit of Quantification (LLOQ)0.5 ng/mL

Data sourced from a validated method for the simultaneous determination of vardenafil and this compound.[1]

Table 2: Representative Performance Characteristics of an HPLC-UV Method for Vardenafil Quantification

ParameterPerformance
Linearity Range0.0025 - 6 µg/mL
Correlation Coefficient (r²)0.999
Accuracy (% Recovery)99.20% - 100.43%
Precision (% RSD)< 2%
Limit of Detection (LOD)56.91 ng/mL
Limit of Quantification (LOQ)172.44 ng/mL

Note: This data is for the parent drug, vardenafil, as validated HPLC-UV methods for this compound are not commonly reported, likely due to insufficient sensitivity for typical metabolite concentrations in biological samples.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the LC-MS/MS method used for this compound quantification.

LC-MS/MS Method for this compound in Human Plasma

This method is designed for the simultaneous determination of vardenafil and its major metabolite, this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 0.25 mL aliquot of human plasma, add an internal standard (e.g., sildenafil).

  • Perform liquid-liquid extraction with 1 mL of ethyl acetate.

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: Luna C18 (50 mm x 2.0 mm, 3 µm)

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 5.0) and acetonitrile (10:90, v/v)

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Total Run Time: 2 minutes

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • Mass Transitions:

    • This compound: m/z 460.9 → 151.2

    • Vardenafil: m/z 489.1 → 151.2

    • Internal Standard (Sildenafil): m/z 475.3 → 100.1

Signaling Pathways and Experimental Workflows

Visual representations of experimental processes can aid in understanding the methodological flow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample (0.25 mL) IS Add Internal Standard (Sildenafil) Plasma->IS LLE Liquid-Liquid Extraction (Ethyl Acetate) IS->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject Inject into LC System Recon->Inject Chrom Chromatographic Separation (C18 Column) Inject->Chrom Ionize Electrospray Ionization (ESI+) Chrom->Ionize Detect Tandem MS Detection (SRM) Ionize->Detect Quant Quantification of this compound Detect->Quant

LC-MS/MS workflow for this compound quantification.

Method_Comparison Comparison of key performance attributes. cluster_methods Analytical Methods cluster_params Performance Parameters LCMSMS LC-MS/MS Sensitivity Sensitivity LCMSMS->Sensitivity High Selectivity Selectivity LCMSMS->Selectivity High Accuracy Accuracy LCMSMS->Accuracy Precision Precision LCMSMS->Precision HPLCUV HPLC-UV HPLCUV->Sensitivity Lower HPLCUV->Selectivity Moderate HPLCUV->Accuracy HPLCUV->Precision

Method performance attribute comparison.

References

Safety Operating Guide

Navigating the Disposal of N-Desethylvardenafil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that many suppliers state that N-Desethylvardenafil is for research use only and not for human or veterinary use.[2] The hazards of this compound may not be fully known, and therefore, it should be handled by qualified personnel trained in laboratory procedures.[3]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the first step in a sound disposal plan.

PropertyValue
CAS Number 448184-46-1
Molecular Formula C₂₁H₂₈N₆O₄S
Molecular Weight 460.55 g/mol [2]
Appearance White to off-white solid
Purity ≥95%[2]
Solubility Soluble in Chloroform, Dichloromethane, DMSO, Methanol

Step-by-Step Disposal Procedure

The disposal of any chemical, including this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) in the United States. The primary consideration is to determine whether the waste is hazardous.

Step 1: Hazardous Waste Determination

Before disposal, a researcher must determine if the this compound waste is considered hazardous. This can be done by consulting the Safety Data Sheet (SDS) if available, or by evaluating the waste against the characteristics of hazardous waste as defined by the RCRA:

  • Ignitability: Can it create fire under certain conditions?

  • Corrosivity: Does it have a pH less than or equal to 2, or greater than or equal to 12.5?

  • Reactivity: Is it unstable under normal conditions?

  • Toxicity: Is it harmful or fatal when ingested or absorbed?

While a specific SDS for this compound with this level of detail is not widely available, an SDS for a related toxic compound indicates that it can be "Toxic if swallowed" and "May cause damage to organs through prolonged or repeated exposure."[4] Given the potential toxicity, it is prudent to handle this compound as a potentially hazardous waste unless confirmed otherwise by a qualified environmental health and safety (EHS) professional.

Step 2: Segregation and Labeling

  • Segregate: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly sealed, and compatible container.

  • Label: Clearly label the waste container with "Hazardous Waste," the name "this compound," and the date of accumulation.

Step 3: On-site Storage

Store the segregated and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, under the control of the laboratory personnel, and away from drains and incompatible chemicals.

Step 4: Professional Disposal

The recommended and safest method for the final disposal of this compound is through a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in compliance with all federal and state regulations. The most common method for the destruction of pharmaceutical waste is incineration at a permitted facility.

Non-Hazardous Disposal (If Applicable)

In the unlikely event that this compound waste is definitively determined to be non-hazardous by an EHS professional, it may be disposed of in accordance with institutional and local regulations for non-hazardous chemical waste. However, due to the lack of comprehensive safety data, this is not the recommended pathway. The FDA provides general guidance for disposing of non-flush list medicines in household trash by mixing them with an unappealing substance like dirt or cat litter and placing them in a sealed container, but this is intended for household waste and not for a laboratory setting.[5]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not published, the principles of safe laboratory practice should always be applied. When preparing the compound for disposal (e.g., dissolving in a solvent for transfer to a waste container), it is crucial to work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated haz_det Hazardous Waste Determination (Consult SDS & RCRA Criteria) start->haz_det is_haz Is it Hazardous? haz_det->is_haz haz_proc Segregate and Label as 'Hazardous Waste' is_haz->haz_proc  Yes / Unknown non_haz_proc Segregate and Label as 'Non-Hazardous Chemical Waste' is_haz->non_haz_proc No (Confirmed by EHS) store Store in Satellite Accumulation Area haz_proc->store prof_disp Arrange for Professional Hazardous Waste Disposal (Incineration) store->prof_disp finish End: Disposal Complete prof_disp->finish inst_disp Dispose According to Institutional & Local Regulations non_haz_proc->inst_disp inst_disp->finish

This compound Disposal Workflow

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

Personal protective equipment for handling N-Desethylvardenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of N-Desethylvardenafil. Given the limited specific safety data available for this compound, a conservative approach is strongly recommended, drawing upon information for the parent compound, Vardenafil, where applicable.

Hazard Identification and Personal Protective Equipment (PPE)

There is conflicting information regarding the hazards of this compound. While one supplier's Safety Data Sheet (SDS) indicates it is not considered hazardous, the SDS for the structurally similar parent compound, Vardenafil, highlights significant risks. Therefore, it is imperative to handle this compound with caution, assuming a similar hazard profile to Vardenafil until more specific data becomes available.

Assumed Hazards Based on Vardenafil:

  • Toxic if swallowed. [1]

  • May cause damage to organs (cardiovascular system) through prolonged or repeated exposure. [2]

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on a conservative approach that considers the potential hazards.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.Protects against splashes and dust particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Prevents skin contact. Double gloving is recommended for compounding, administration, and disposal.[3]
Respiratory Protection A NIOSH-approved respirator should be used if ventilation is inadequate or if dust is generated. For spill cleanup, a full-face respirator with HEPA filters is recommended.[3]Minimizes the risk of inhaling the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to ensure personnel safety and maintain the integrity of the compound.

Handling Procedures
  • All work with this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid generating dust when handling the solid form.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in areas where the compound is handled or stored.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Long-term storage at -20°C is recommended.[4]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Management

Proper management of spills and waste is critical to prevent environmental contamination and accidental exposure.

Spill Response
  • Evacuate: Immediately evacuate the affected area.

  • Wear appropriate PPE: Including a full-face respirator with HEPA filters.[3]

  • Containment: For solid spills, carefully sweep or vacuum the material into a labeled container for disposal. Avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontamination: Clean the spill area thoroughly with a suitable detergent or solvent.

Disposal Plan

Dispose of this compound waste and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste Characterization: Due to the potential toxicity, this compound waste should be considered hazardous waste unless determined otherwise by a qualified professional.

  • Disposal Method: The preferred method of disposal is through a licensed chemical waste management company via incineration.

  • Containers: Use dedicated, clearly labeled, and sealed containers for waste collection.

Physicochemical and Logistical Data

The following tables provide a summary of the key quantitative data for this compound.

Chemical and Physical Properties
Property Value Reference
CAS Number 448184-46-1[4][5][6]
Molecular Formula C₂₁H₂₈N₆O₄S[4][5][6]
Molecular Weight 460.55 g/mol [4][5][6]
Appearance White to off-white solid[4]
Melting Point 101-103°C[4]
Purity ≥95%[5]
Solubility Data
Solvent Solubility Reference
Chloroform Soluble[4]
Dichloromethane Soluble[4]
DMSO Soluble[4]
Methanol Soluble[4]

Experimental Workflow and Safety Logic

The following diagrams illustrate the recommended workflow for handling this compound and the logical relationship of the safety protocols.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Assess Verify Fume Hood Operation Prep->Assess Gather Assemble Materials Assess->Gather Weigh Weigh Compound in Fume Hood Gather->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decon Decontaminate Equipment Experiment->Decon Waste Dispose of Waste Decon->Waste Doff Doff PPE Waste->Doff Wash Wash Hands Doff->Wash

Caption: Workflow for Safe Handling of this compound.

SafetyLogic Hazard Potential Hazard: Toxic if Swallowed, Potential Organ Damage Controls Engineering Controls Hazard->Controls Admin Administrative Controls Hazard->Admin PPE Personal Protective Equipment Hazard->PPE FumeHood Chemical Fume Hood Controls->FumeHood SOPs Standard Operating Procedures Admin->SOPs Training Personnel Training Admin->Training Gloves Gloves PPE->Gloves Gown Gown PPE->Gown Goggles Goggles/Face Shield PPE->Goggles Respirator Respirator PPE->Respirator SafePractice Safe Laboratory Practice FumeHood->SafePractice SOPs->SafePractice Training->SafePractice Gloves->SafePractice Gown->SafePractice Goggles->SafePractice Respirator->SafePractice

Caption: Hierarchy of Controls for Safe this compound Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desethylvardenafil
Reactant of Route 2
Reactant of Route 2
N-Desethylvardenafil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.